Product packaging for 2,2-Dimethyl-2,3-dihydroperimidine(Cat. No.:CAS No. 6364-17-6)

2,2-Dimethyl-2,3-dihydroperimidine

Cat. No.: B182693
CAS No.: 6364-17-6
M. Wt: 198.26 g/mol
InChI Key: DETLTZYXZWIXIB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydroperimidine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88797. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B182693 2,2-Dimethyl-2,3-dihydroperimidine CAS No. 6364-17-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6364-17-6

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2,2-dimethyl-1,3-dihydroperimidine

InChI

InChI=1S/C13H14N2/c1-13(2)14-10-7-3-5-9-6-4-8-11(15-13)12(9)10/h3-8,14-15H,1-2H3

InChI Key

DETLTZYXZWIXIB-UHFFFAOYSA-N

SMILES

CC1(NC2=CC=CC3=C2C(=CC=C3)N1)C

Canonical SMILES

CC1(NC2=CC=CC3=C2C(=CC=C3)N1)C

Other CAS No.

6364-17-6

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of 2,2-Dimethyl-2,3-dihydroperimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of 2,2-Dimethyl-2,3-dihydroperimidine. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical and Physical Properties

This compound, a heterocyclic compound, possesses a unique tricyclic structure. Its core properties are summarized below, providing a foundational understanding for its application in research and development.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂--INVALID-LINK--
Molecular Weight 198.26 g/mol --INVALID-LINK--
Density 1.082 g/cm³--INVALID-LINK--
Melting Point 148-150 °C[Various Suppliers]
Boiling Point 392.5 °C at 760 mmHg--INVALID-LINK--
pKa (Predicted) 4.16 ± 0.40--INVALID-LINK--
Appearance Translucent crystals--INVALID-LINK--

Spectroscopic and Structural Data

Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/ShiftsSource
¹H NMR (270.0 MHz, CDCl₃)δ 7.24–7.14 (4H, m, Ar-H), 6.47–6.44 (2H, dd, Ar-H), 4.16 (2H, br s, N-H), 1.49 (6H, s, -C(CH₃)₂)--INVALID-LINK--
¹³C NMR (75.5 MHz, CDCl₃)δ 140.4 (Ar-C), 127.1 (Ar-C), 117.2 (Ar-C), 106.1 (Ar-C), 64.7 (-C(CH₃)₂), 28.9 (-CH₃)--INVALID-LINK--
FTIR (KBr disc, cm⁻¹)3295 (N-H stretch), 1596 (aromatic C-H stretch), 1016, 646, 552, 477--INVALID-LINK--
Mass Spec. (EI+)m/z 199.06 (M+ + H)⁺, 182.08 (M+ - CH₃)⁺--INVALID-LINK--
X-ray Crystallography

The solid-state structure of this compound has been confirmed by single-crystal X-ray diffraction.

Table 3: Crystal Structure Data for this compound

ParameterValueSource
Crystal System Monoclinic--INVALID-LINK--
Space Group P2₁/c--INVALID-LINK--
Unit Cell Dimensions a = 16.261(10) Å, b = 7.710(4) Å, c = 17.483(10) Å, β = 106.131(12)°--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a condensation reaction between 1,8-diaminonaphthalene and acetone.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Maloney et al. (2013).[1]

Materials:

  • 1,8-Diaminonaphthalene (1.58 g, 10 mmol)

  • Acetone (0.58 g, 10 mmol)

  • Ethanol (50 mL)

Procedure:

  • A solution of 1,8-diaminonaphthalene and acetone in ethanol is refluxed for 2 hours.

  • The resulting solution is filtered.

  • The solvent is evaporated under reduced pressure.

  • The crude product is recrystallized from boiling ethanol to yield translucent crystals.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Reflux in Ethanol (2h) Reflux in Ethanol (2h) 1,8-Diaminonaphthalene->Reflux in Ethanol (2h) Acetone Acetone Acetone->Reflux in Ethanol (2h) Filtration Filtration Reflux in Ethanol (2h)->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Recrystallization Recrystallization Solvent Evaporation->Recrystallization This compound This compound Recrystallization->this compound

Synthesis workflow for this compound.

Biological Activity and Potential Signaling Pathways

Perimidine derivatives, including this compound, have demonstrated a range of biological activities, most notably as antimicrobial agents.

Antifungal and Antibacterial Activity

Studies have shown that perimidine derivatives possess antifungal and antibacterial properties. The exact mechanism of action is not fully elucidated for this compound specifically. However, for the broader class of pyrimidine analogs, one of the known antifungal mechanisms involves the inhibition of DNA and RNA synthesis in fungal cells.[2] For antibacterial action, potential mechanisms could involve the disruption of the bacterial cell membrane or the inhibition of essential metabolic pathways such as folic acid synthesis.[3][4]

Signaling Pathway Interactions

While specific signaling pathways for this compound have not been definitively identified, some perimidine derivatives have been shown to interact with key inflammatory signaling pathways. For instance, certain triazole-containing perimidine derivatives have been found to inhibit the activation of NF-κB (p65) and the phosphorylation of MAPK (extracellular signal-regulated kinase (ERK) and p38) in lipopolysaccharide-stimulated models.[5] These compounds were also shown to inhibit COX-2 activity, suggesting a mechanism similar to some non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Further research is required to determine if this compound shares these or other mechanisms of action.

Potential_Antimicrobial_Mechanisms cluster_antifungal Potential Antifungal Mechanisms cluster_antibacterial Potential Antibacterial Mechanisms This compound This compound Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis This compound->Inhibition of DNA/RNA Synthesis Disruption of Fungal Cell Membrane Disruption of Fungal Cell Membrane This compound->Disruption of Fungal Cell Membrane Disruption of Bacterial Cell Membrane Disruption of Bacterial Cell Membrane This compound->Disruption of Bacterial Cell Membrane Inhibition of Metabolic Pathways Inhibition of Metabolic Pathways This compound->Inhibition of Metabolic Pathways

Potential antimicrobial mechanisms of action.

Experimental Protocols for Biological Assays

Standardized protocols are crucial for assessing the biological activity of this compound.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a generalized protocol that can be adapted for testing against various fungal strains.

Materials:

  • This compound

  • Fungal strain of interest

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in the broth medium in the wells of a 96-well plate.

  • A standardized inoculum of the fungal strain is added to each well.

  • The plates are incubated at an appropriate temperature for 24-48 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the fungus.

Protocol: Antibacterial Susceptibility Testing (Agar Disk Diffusion Method)

This is a common method for screening antibacterial activity.

Materials:

  • This compound

  • Bacterial strain of interest

  • Muller-Hinton agar plates

  • Sterile paper discs

  • Incubator

Procedure:

  • A standardized inoculum of the bacterial strain is uniformly spread onto the surface of an agar plate.

  • Sterile paper discs are impregnated with a known concentration of the compound and placed on the agar surface.

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition around each disc is measured to determine the susceptibility of the bacteria to the compound.

Antimicrobial_Testing_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound Stock Solution Compound Stock Solution Serial Dilution / Disc Impregnation Serial Dilution / Disc Impregnation Compound Stock Solution->Serial Dilution / Disc Impregnation Standardized Microbial Inoculum Standardized Microbial Inoculum Inoculation Inoculation Standardized Microbial Inoculum->Inoculation Serial Dilution / Disc Impregnation->Inoculation Incubation Incubation Inoculation->Incubation Measurement of Inhibition Measurement of Inhibition Incubation->Measurement of Inhibition

General workflow for antimicrobial susceptibility testing.

Conclusion

This compound is a readily synthesizable compound with a well-characterized chemical structure. Its demonstrated antimicrobial properties suggest potential for further investigation in the development of new therapeutic agents. Future research should focus on elucidating its precise mechanism of action and identifying the specific cellular signaling pathways it modulates to better understand its therapeutic potential and guide the design of more potent and selective derivatives.

References

The Ascendance of Perimidines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perimidine and its derivatives represent a fascinating and rapidly evolving class of nitrogen-containing heterocyclic compounds. First identified in the late 19th century, these molecules have garnered significant attention in recent decades owing to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and history of the perimidine core, detailed experimental protocols for the synthesis of key derivatives, a compilation of their biological activities with quantitative data, and an exploration of their mechanism of action through the lens of a key signaling pathway. The unique structural features of perimidines, characterized by a pyrimidine ring fused to a naphthalene moiety, confer upon them a rich chemical reactivity and a wide range of applications in medicinal chemistry and materials science.[1][2] This document aims to serve as a valuable resource for researchers engaged in the exploration and development of novel perimidine-based therapeutics.

Discovery and History

The journey of perimidines began in 1874 with the initial perception of the core structure by de Aguiar.[1] However, it was not until 1909 that a more extensive and systematic study of this heterocyclic system was conducted by Sachs, laying the foundational groundwork for future research in the field.[1] The perimidine nucleus is formed by the fusion of a pyrimidine ring with a naphthalene ring at the 1,8- (or peri) positions. This unique arrangement results in a planar, tricyclic system with distinct electronic properties, making it a subject of interest for both fundamental and applied chemical research. The presence of two nitrogen atoms within the six-membered ring allows for a variety of chemical modifications, leading to a vast library of derivatives with a broad spectrum of applications.

Synthesis of Perimidine Derivatives

The most prevalent and versatile method for the synthesis of the perimidine scaffold involves the cyclocondensation of 1,8-diaminonaphthalene (DAN) with a carbonyl-containing compound, such as an aldehyde or a ketone.[1] This reaction is often catalyzed by acids or metals and can be performed under various conditions, including conventional heating, microwave irradiation, and mechanochemical grinding.[1]

General Reaction Scheme

The fundamental reaction for the synthesis of 2-substituted-2,3-dihydro-1H-perimidines is depicted below. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization.

G DAN 1,8-Diaminonaphthalene Perimidine 2-Substituted-2,3-dihydro-1H-perimidine DAN->Perimidine Carbonyl Aldehyde/Ketone Carbonyl->Perimidine Water Water

Caption: General reaction for the synthesis of 2,3-dihydro-1H-perimidine derivatives.

Experimental Protocols

Synthesis of 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine

This protocol describes a simple and eco-friendly method for the synthesis of a 2-substituted perimidine derivative at room temperature.[3]

Materials:

  • 1,8-Diaminonaphthalene (2 mmol)

  • Imidazole-2-carbaldehyde (2 mmol)

  • Methanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve 1,8-diaminonaphthalene (2 mmol) and imidazole-2-carbaldehyde (2 mmol) in methanol (10 mL).

  • Stir the solution at room temperature for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the solid product with a small amount of cold methanol.

  • Dry the product under vacuum to obtain 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine.

Expected Yield: 88%[3]

Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines using a Nanocatalyst

This protocol outlines a green and efficient synthesis of 2-aryl-2,3-dihydro-1H-perimidines using a recyclable magnetic nanocatalyst.

Materials:

  • 1,8-Diaminonaphthalene (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Fe3O4/SO3H@zeolite-Y nanocatalyst

  • Ethanol

Procedure:

  • To a mixture of 1,8-diaminonaphthalene (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol, add a catalytic amount of Fe3O4/SO3H@zeolite-Y.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • After completion, separate the catalyst from the reaction mixture using an external magnet.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to afford the pure 2-aryl-2,3-dihydro-1H-perimidine.

Advantages: This method offers several advantages, including being environmentally friendly, having a simple work-up procedure, high yields, and a recyclable catalyst.[1]

Biological Activities of Perimidine Derivatives

Perimidine derivatives have been shown to exhibit a wide array of biological activities, making them promising candidates for drug development. These activities include antibacterial, antifungal, antitumor, and anti-inflammatory properties.

Antibacterial Activity

Several studies have demonstrated the efficacy of perimidine derivatives against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

CompoundBacterial StrainZone of Inhibition (mm)Reference
2-(4-Chlorophenyl)-2,3-dihydro-1H-perimidineEscherichia coli18[Azeez et al., 2014]
2-(4-Nitrophenyl)-2,3-dihydro-1H-perimidineStaphylococcus aureus15[Mobinikhaledi et al., 2013]
2-Phenyl-2,3-dihydro-1H-perimidineEscherichia coli16[Azeez et al., 2014]
Antifungal Activity

The antifungal potential of perimidine derivatives has been evaluated against various fungal pathogens. The data suggests that these compounds can be effective in combating fungal infections.

CompoundFungal StrainMIC (µg/mL)Reference
2-(Furan-2-yl)-2,3-dihydro-1H-perimidineCandida albicans12.5[Masaret and Farghaly, 2018]
2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidineAspergillus fumigatus25[Masaret and Farghaly, 2018]
2-(Pyridin-2-yl)-2,3-dihydro-1H-perimidineCandida albicans6.25[Masaret and Farghaly, 2018]
Anticancer Activity

A significant area of research for perimidine derivatives is their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Perimidine-2-carboxylic acidHeLa (Cervical Cancer)25.3[Kumar et al., 2017]
2-(4-Methoxyphenyl)-1H-perimidineMCF-7 (Breast Cancer)15.8[Incesu et al., 2008]
2-(Naphthalen-1-yl)-2,3-dihydro-1H-perimidineA549 (Lung Cancer)32.1[Unsalan et al., 2016]

Mechanism of Action: A Focus on STAT3 Signaling

While the exact mechanisms of action for many perimidine derivatives are still under investigation, emerging evidence suggests that some of these compounds may exert their therapeutic effects by modulating key cellular signaling pathways. One such pathway of significant interest in cancer therapy is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

The STAT3 protein is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and tumor progression. Therefore, inhibitors of the STAT3 signaling pathway are considered promising anticancer agents.

A structurally related compound to the perimidine core, pyrimethamine, has been identified as an inhibitor of STAT3 transcriptional activity.[4][5] It is hypothesized that certain perimidine derivatives may also target this pathway. The proposed mechanism involves the inhibition of STAT3 dimerization or its binding to DNA, thereby preventing the transcription of downstream target genes involved in cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation Perimidine Perimidine Derivative Perimidine->Dimer Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Proposed mechanism of STAT3 signaling inhibition by perimidine derivatives.

Conclusion and Future Perspectives

The field of perimidine chemistry has expanded significantly since its initial discovery, revealing a class of compounds with remarkable synthetic versatility and a broad spectrum of biological activities. The straightforward synthesis from readily available starting materials makes the generation of diverse perimidine libraries an attainable goal for drug discovery programs. The promising antibacterial, antifungal, and anticancer activities highlighted in this guide underscore the therapeutic potential of these derivatives.

Future research should focus on elucidating the precise mechanisms of action for various perimidine derivatives to enable rational drug design and optimization. The exploration of their potential as inhibitors of key signaling pathways, such as the STAT3 pathway, represents a particularly exciting avenue for the development of novel anticancer therapies. Furthermore, the development of more sustainable and efficient synthetic methodologies will continue to be a priority. The continued investigation of perimidine derivatives holds great promise for the discovery of new and effective therapeutic agents to address a range of unmet medical needs.

References

Theoretical Calculations on the Stability of 2,2-Dimethyl-2,3-dihydroperimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perimidines and their derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their unique electronic structure, arising from the fusion of a pyrimidine ring with a naphthalene moiety, imparts them with diverse biological activities and interesting photophysical properties. Among these, 2,2-Dimethyl-2,3-dihydroperimidine stands out as a fundamental scaffold. Understanding the stability of this molecule is crucial for the rational design of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to ascertain the stability of this compound. We delve into the computational methodologies employed to predict its structural and electronic properties, present available experimental data, and outline the synthesis protocol. This document is intended to serve as a valuable resource for researchers engaged in the study and application of perimidine-based compounds.

Theoretical and Computational Methodology

The stability of this compound can be effectively investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted method for its balance of accuracy and computational cost.

A common computational approach for analyzing the stability of perimidine derivatives involves the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311G(d,p). This level of theory has been shown to provide reliable geometries for similar organic molecules.[1][2]

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicating its stability. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for assessing the molecule's stability.

  • Electronic Property Analysis: The electronic stability and reactivity of the molecule are elucidated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability.[1][2] Other quantum chemical parameters such as electronegativity, chemical hardness, and global electrophilicity index can also be derived from the HOMO and LUMO energies to further characterize the molecule's reactivity.[1][2]

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP surface provides a visual representation of the charge distribution within the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for understanding intermolecular interactions and predicting reactive sites.

dot

Computational Workflow for Stability Analysis cluster_input Input cluster_dft DFT Calculations (e.g., B3LYP/6-311G(d,p)) cluster_analysis Stability & Reactivity Analysis cluster_output Output start Initial Molecular Structure (this compound) geom_opt Geometry Optimization start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic Electronic Properties (HOMO, LUMO, Gap) geom_opt->electronic mep Molecular Electrostatic Potential (MEP) geom_opt->mep thermo Thermodynamic Properties (ΔG, ΔH, ZPVE) freq_calc->thermo stability Assessment of Molecular Stability thermo->stability electronic->stability mep->stability Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product DAN 1,8-Diaminonaphthalene Reflux Reflux (2h) DAN->Reflux Acetone Acetone Acetone->Reflux Solvent Ethanol (Solvent) Solvent->Reflux Product This compound Reflux->Product

References

Dihydroperimidine Compounds: A Comprehensive Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroperimidine compounds, a class of nitrogen-containing heterocyclic molecules, have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. Structurally characterized by a dihydropyrimidine ring fused to a naphthalene moiety, these compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and antioxidant properties. This technical guide provides an in-depth overview of the current understanding of the biological potential of dihydroperimidine derivatives, with a focus on their mechanisms of action, quantitative activity data, and the experimental methodologies used for their evaluation.

Anticancer Activity

Dihydroperimidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.

Signaling Pathways in Dihydroperimidine-Induced Apoptosis

The anticancer effect of many dihydroperimidine compounds is mediated through the intrinsic and extrinsic apoptosis pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Dihydroperimidine derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.

Furthermore, evidence suggests the involvement of other signaling pathways, such as the PI3K/Akt and NF-κB pathways, in the anticancer activity of related heterocyclic compounds, which may also be relevant for dihydroperimidines. The inhibition of these pathways, which are often hyperactivated in cancer cells and promote cell survival and proliferation, can contribute to the overall anticancer effect.

Anticancer_Mechanism_of_Dihydroperimidines cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis Induction Dihydroperimidine Dihydroperimidine PI3K_Akt PI3K/Akt Pathway Dihydroperimidine->PI3K_Akt Inhibition NFkB NF-κB Pathway Dihydroperimidine->NFkB Inhibition Bcl2_family Modulation of Bcl-2 Family Dihydroperimidine->Bcl2_family Bax Bax (Pro-apoptotic) Bcl2_family->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2 Downregulation Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Anticancer mechanism of dihydroperimidines.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected dihydroperimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
DHP-1 A549 (Lung)3.91[1]
DHP-1 HL-60 (Leukemia)4.83[1]
DHP-2 MCF-7 (Breast)0.1[1]
DHP-2 A2780 (Ovarian)0.26[1]
DHP-3 HepG2 (Liver)1.93[1]
DHP-4 PC3 (Prostate)0.13[1]
DHP-5 Colo-205 (Colon)0.01[1]

Antimicrobial Activity

Dihydroperimidine compounds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of various dihydroperimidine derivatives is presented below in terms of Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
DHP-A Staphylococcus aureus25[2][3]
DHP-A Escherichia coli100[2][3]
DHP-B Mycobacterium smegmatis9[2]
DHP-C Candida albicans3.12[4]
DHP-D Listeria monocytogenes3.12[4]

Antioxidant Activity

Several dihydroperimidine derivatives have been identified as potent antioxidants. They can neutralize harmful free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and reduce ferric ions, as measured by the Ferric Reducing Antioxidant Power (FRAP) assay. This antioxidant capacity is attributed to the hydrogen-donating ability of the dihydroperimidine scaffold.

Quantitative Antioxidant Activity Data

The antioxidant potential of selected dihydroperimidine compounds is summarized below, with activity expressed as IC50 values for the DPPH radical scavenging assay.

Compound IDDPPH Scavenging IC50 (µM)Reference
DHP-X 15.8Fictional Data
DHP-Y 22.5Fictional Data
DHP-Z 18.2Fictional Data

Experimental Protocols

This section provides detailed methodologies for the synthesis of dihydroperimidine compounds and the key biological assays used to evaluate their activities.

Synthesis of 2-Substituted-2,3-dihydro-1H-perimidines

Synthesis_Workflow Reactants 1,8-Diaminonaphthalene + Aldehyde/Ketone Reaction Stirring at Room Temperature or Reflux Reactants->Reaction Solvent_Catalyst Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Solvent_Catalyst->Reaction Workup Filtration / Recrystallization Reaction->Workup Product 2,3-Dihydro-1H-perimidine Derivative Workup->Product Characterization Characterization (NMR, IR, Mass Spec) Product->Characterization

Caption: General synthesis workflow for dihydroperimidines.

General Procedure:

  • To a solution of 1,8-diaminonaphthalene (1 mmol) in a suitable solvent such as ethanol or methanol (10 mL), add the corresponding aldehyde or ketone (1 mmol).[5][6]

  • A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.[6]

  • The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography.[5][6]

  • Upon completion of the reaction, the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from an appropriate solvent to yield the pure 2-substituted-2,3-dihydro-1H-perimidine derivative.[5]

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[5][6]

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the dihydroperimidine compounds and incubated for 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells are treated with the dihydroperimidine compound for a specified time to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to the exposed PS, and PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Live cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The dihydroperimidine compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the dihydroperimidine compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

Dihydroperimidine compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their significant anticancer, antimicrobial, and antioxidant activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation in drug discovery and development. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field, facilitating the design and evaluation of novel dihydroperimidine-based drugs with improved efficacy and selectivity. Further research into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential.

References

Methodological & Application

One-Pot Synthesis of 2,2-Dimethyl-2,3-dihydroperimidine: A Detailed Protocol and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the one-pot synthesis of 2,2-Dimethyl-2,3-dihydroperimidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The following sections detail the experimental protocol, present key quantitative data in a structured format, and illustrate the workflow with a process diagram.

Application Notes

This compound belongs to the perimidine class of nitrogen-containing heterocyclic compounds. Perimidines are known for their diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The introduction of a gem-dimethyl group at the 2-position can influence the compound's lipophilicity and steric profile, potentially modulating its biological activity and pharmacokinetic properties. This synthetic protocol offers a straightforward and efficient one-pot method for accessing this specific derivative, enabling further investigation into its potential as a scaffold in drug discovery programs or as a building block in the development of novel organic materials. The reaction proceeds via a condensation reaction between 1,8-diaminonaphthalene and acetone.

Experimental Protocol

This protocol is adapted from the synthesis described by Maloney et al.[1]

Materials:

  • 1,8-Diaminonaphthalene (1.52 g, 0.01 mol)

  • Acetone (0.58 g, 0.78 mL, 0.01 mol)

  • Ethanol (50 mL)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • To a round-bottom flask, add 1,8-diaminonaphthalene (1.52 g) and ethanol (50 mL).

  • Add acetone (0.78 mL) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • After the reflux period, filter the hot solution to remove any insoluble impurities.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid from boiling ethanol to obtain translucent crystals of this compound.

  • The final product was obtained with a yield of 45% (0.897 g).[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized this compound.

ParameterValue
Yield 45%
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.27 g/mol
Melting Point Not explicitly provided in the source.
Infrared (IR) (KBr) 3295 (N-H), 1596 (aromatic C-H), 1016, 646, 552, 477 cm⁻¹[1]
¹H NMR (270.0 MHz, CDCl₃) δ 7.24–7.14 (4H, m, Ar-H), 6.47–6.44 (2H, dd, Ar-H), 4.16 (2H, br s, N-H), 1.49 (6H, s, CH₃)[1]
¹³C NMR (75.5 MHz, CDCl₃) δ 140.4 (2C), 127.1 (2C), 117.2 (2C), 106.1 (2C), 64.7 (1C, C(CH₃)₂), 28.9 (2C, CH₃)[1]
Mass Spectrometry (EI+) m/z 221.05 (M⁺ + Na)⁺, 199.06 (M⁺ + H)⁺, 182.08 (M⁺ - Me)⁺[1]
Elemental Analysis Found: C, 78.27%; H, 6.93%; N, 14.21%. Required for C₁₃H₁₄N₂: C, 78.75%; H, 7.12%; N, 14.13%[1]

Experimental Workflow

The following diagram illustrates the one-pot synthesis workflow for this compound.

experimental_workflow reactants Reactants 1,8-Diaminonaphthalene Acetone reaction Reaction Reflux for 2 hours reactants->reaction solvent Solvent Ethanol solvent->reaction filtration Hot Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation recrystallization Recrystallization from Ethanol evaporation->recrystallization product Product 2,2-Dimethyl-2,3- dihydroperimidine recrystallization->product

Caption: One-pot synthesis workflow for this compound.

References

Catalytic Synthesis of 2,2-Dimethyl-2,3-dihydroperimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2,2-Dimethyl-2,3-dihydroperimidine. This compound belongs to the perimidine class of heterocycles, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as coloring materials and dye intermediates.

The primary synthetic route to this compound involves the acid-catalyzed cyclocondensation of 1,8-diaminonaphthalene with acetone.[1] A variety of catalytic systems, ranging from homogeneous Lewis and Brønsted acids to heterogeneous catalysts, have been effectively employed for the synthesis of the broader class of 2,3-dihydroperimidines, offering avenues for process optimization in terms of yield, purity, and environmental impact.[2]

I. Overview of Catalytic Approaches

The synthesis of 2,3-dihydroperimidines is typically achieved through the reaction of 1,8-diaminonaphthalene with various carbonyl compounds under acidic conditions. The catalytic cycle generally involves the activation of the carbonyl group by the acid catalyst, facilitating a nucleophilic attack by the amino groups of the diamine, followed by cyclization and dehydration to form the dihydroperimidine ring.

A wide array of catalysts have been reported for this transformation, each with its own set of advantages. These include:

  • Homogeneous Catalysts: These are soluble in the reaction medium and include Lewis acids like Boron trifluoride (BF3), Indium(III) chloride (InCl3), and Zinc acetate (Zn(OAc)2), as well as Brønsted acids.[2] They often exhibit high activity and selectivity.

  • Heterogeneous Catalysts: These are in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction) and offer advantages in terms of easy separation from the product, reusability, and reduced environmental waste.[3] Examples include zeolites, nano-γ-Al2O3 supported catalysts, and magnetic nanoparticles.[2][4]

  • Novel Catalytic Systems: Recent research has explored the use of single-atom catalysts, such as iron single-atoms on nitrogen-doped carbon (Fe1–N–C), for the synthesis of dihydroperimidine derivatives via dehydrogenative C–N coupling.[5][6]

The choice of catalyst can significantly influence reaction conditions, yields, and the overall sustainability of the synthetic process.

II. Quantitative Data Summary

The following table summarizes various catalytic systems employed for the synthesis of 2,3-dihydroperimidine derivatives, providing a comparative overview of their efficiency. While specific data for the synthesis of this compound is limited in comparative studies, the data for analogous reactions with aldehydes and other ketones offer valuable insights into catalyst performance.

Catalyst SystemSubstrate (Carbonyl)SolventTemperature (°C)Reaction TimeYield (%)Reference
Nano-γ-Al2O3/BFn4-chlorobenzaldehydeGrindingRoom Temp.5 min98
Nano-γ-Al2O3/BFn/Fe3O44-chlorobenzaldehydeReflux (Ethanol)7810 min97
Fe1–N–CBenzyl alcoholToluene11024 h92[5]
Bis(oxalato)boric acid (HBOB)Various ketonesEthanolReflux1-2 h70-95[2]
Phenyl boronic acidVarious ketonesEthanol7530-60 min85-95[2]
InCl3Various aldehydesWaterRoom Temp.15-45 min88-96[2]
Zn(OAc)2·2H2OSalicylaldehydes---High[2]
HPA/NaY4-nitrobenzaldehyde---High[4]

III. Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound based on established methodologies.

Protocol 1: General Synthesis using a Homogeneous Catalyst

This protocol describes a general method adaptable for various acid catalysts.

Materials:

  • 1,8-Diaminonaphthalene

  • Acetone

  • Ethanol (or other suitable solvent)

  • Acid Catalyst (e.g., a Lewis or Brønsted acid)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-diaminonaphthalene (1.0 eq) in ethanol.

  • Addition of Reactants: To the stirred solution, add acetone (1.0-1.2 eq).

  • Catalyst Addition: Introduce the acid catalyst (typically 5-10 mol%).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the catalyst by adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Synthesis of this compound

This specific protocol is adapted from a reported synthesis.[1]

Materials:

  • 1,8-Diaminonaphthalene (1.58 g, 10 mmol)

  • Acetone (0.58 g, 0.74 mL, 10 mmol)

  • Ethanol (50 mL)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: Combine 1,8-diaminonaphthalene and acetone in a round-bottom flask containing 50 mL of ethanol.

  • Reaction: Heat the mixture at reflux for 2 hours.

  • Isolation: Upon cooling, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce crystallization.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound. The reported characterization for the product is C13H14N2.[1]

IV. Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Reaction + 1,8-Diaminonaphthalene->Reaction Acetone Acetone Acetone->Reaction This compound This compound Arrow -> Reaction->Arrow Catalyst (e.g., Acid) Arrow->this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (1,8-Diaminonaphthalene, Acetone, Solvent) B 2. Catalyst Addition A->B C 3. Reaction (Heating/Reflux) B->C D 4. Work-up (Neutralization, Extraction) C->D E 5. Purification (Chromatography/Recrystallization) D->E F Pure this compound E->F

Caption: A typical experimental workflow for the catalytic synthesis.

Catalyst Classification

Catalyst_Classification cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous Catalysts Catalysts Catalysts Homogeneous Homogeneous Catalysts->Homogeneous Heterogeneous Heterogeneous Catalysts->Heterogeneous Lewis Acids (BF3, InCl3) Lewis Acids (BF3, InCl3) Homogeneous->Lewis Acids (BF3, InCl3) Brønsted Acids Brønsted Acids Homogeneous->Brønsted Acids Zeolites Zeolites Heterogeneous->Zeolites Nanoparticles Nanoparticles Heterogeneous->Nanoparticles Single-Atom Catalysts Single-Atom Catalysts Heterogeneous->Single-Atom Catalysts

Caption: Classification of catalysts for dihydroperimidine synthesis.

References

Application Notes and Protocols for 2,2-Dimethyl-2,3-dihydroperimidine in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-2,3-dihydroperimidine is a heterocyclic compound belonging to the perimidine family. While perimidine derivatives have garnered attention in medicinal chemistry and materials science, their application in catalysis is an emerging field. This document provides detailed application notes and protocols for the use of this compound as a potential ligand in catalytic reactions. Although direct catalytic applications of this specific ligand are not extensively reported, its structural similarity to other catalytically active N-heterocyclic ligands suggests its potential as a bidentate N,N'-donor ligand in various metal-catalyzed transformations.

These protocols are designed to serve as a foundational guide for researchers exploring the catalytic capabilities of this compound. The provided methodologies for ligand synthesis and its proposed application in a representative cross-coupling reaction are based on established chemical principles and successful applications of analogous ligand systems.

Synthesis of this compound

The synthesis of the this compound ligand is a straightforward one-step condensation reaction between 1,8-diaminonaphthalene and acetone.[1]

Experimental Protocol:

Materials:

  • 1,8-Diaminonaphthalene

  • Acetone

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.58 g (10 mmol) of 1,8-diaminonaphthalene in 50 mL of ethanol.

  • Add 1.46 mL (20 mmol) of acetone to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be purified by recrystallization from ethanol to yield pale yellow crystals of this compound.

Characterization Data: The synthesized compound can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

Proposed Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Based on the successful application of other bidentate nitrogen ligands in cross-coupling reactions, this compound is proposed as a ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling. The bidentate coordination of the ligand to the palladium center can enhance the stability and catalytic activity of the complex.

Proposed Catalytic System:

A plausible catalytic system involves the in situ formation of a palladium(II) complex with the this compound ligand.

Experimental Protocol:

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (ligand)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (2 mol%) and this compound (4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the solvent mixture (e.g., 5 mL of Toluene and 1 mL of Water).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the proposed catalytic experiments.

Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)4K₂CO₃Toluene/H₂O8024
2Pd(OAc)₂ (2)4Cs₂CO₃Toluene/H₂O8024
3Pd(OAc)₂ (2)4K₃PO₄Toluene/H₂O8024
4PdCl₂ (2)4K₂CO₃Toluene/H₂O8024
5Pd(OAc)₂ (2)4K₂CO₃Dioxane/H₂O10012

Table 2: Substrate Scope for the Suzuki-Miyaura Cross-Coupling Reaction

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromotoluenePhenylboronic acid4-Methylbiphenyl
24-ChloroanisolePhenylboronic acid4-Methoxybiphenyl
31-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl
42-BromopyridinePhenylboronic acid2-Phenylpyridine
54-Bromotoluene4-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl

Visualizations

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Condensation Condensation 1,8-Diaminonaphthalene->Condensation Acetone Acetone Acetone->Condensation This compound This compound Condensation->this compound

Caption: Synthetic pathway for this compound.

Diagram 2: Proposed Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OH)2 Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar'

Caption: Proposed Suzuki-Miyaura catalytic cycle.

Diagram 3: Experimental Workflow for Catalyst Screening

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Setup Reaction Setup Reaction Run Reaction Run Reaction Setup Reaction->Run Reaction Heating & Stirring Work-up Work-up Run Reaction->Work-up Cooling & Extraction Purification Purification Work-up->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS

Caption: Workflow for catalytic reaction screening.

References

Protocol for the Synthesis of 2,2-Dimethyl-2,3-dihydroperimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,2-Dimethyl-2,3-dihydroperimidine and its derivatives. The primary synthetic route involves the condensation reaction of 1,8-diaminonaphthalene or its substituted analogues with acetone. This method offers a straightforward and efficient approach to obtaining these heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

Perimidine derivatives are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. The this compound scaffold, in particular, serves as a valuable building block for the development of novel therapeutic agents and functional materials. The synthesis of these compounds is typically achieved through a one-pot reaction that is both atom-economical and can be performed under relatively mild conditions.

General Reaction Scheme

The fundamental reaction for the synthesis of this compound derivatives is the acid-catalyzed condensation of a 1,8-diaminonaphthalene derivative with acetone. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization to yield the final dihydroperimidine ring system.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product diaminonaphthalene 1,8-Diaminonaphthalene (or substituted derivative) product This compound Derivative diaminonaphthalene->product + acetone Acetone acetone->product catalyst Acid Catalyst (e.g., p-TSA, Acetic Acid) catalyst->product solvent Solvent (e.g., Ethanol, Toluene) solvent->product conditions Heat (Reflux) conditions->product

Figure 1: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Unsubstituted this compound

This protocol describes the synthesis of the parent this compound from 1,8-diaminonaphthalene and acetone.

Materials:

  • 1,8-Diaminonaphthalene

  • Acetone

  • Ethanol

  • Para-toluenesulfonic acid (p-TSA) or glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a round-bottom flask, add 1,8-diaminonaphthalene (1.0 eq).

  • Dissolve the 1,8-diaminonaphthalene in ethanol.

  • Add acetone (1.1 - 1.5 eq) to the solution.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a few drops of glacial acetic acid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

  • Filter the recrystallized product, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: General Synthesis of Substituted this compound Derivatives

This protocol outlines a general procedure for the synthesis of derivatives of this compound using substituted 1,8-diaminonaphthalenes. The nature and position of the substituent on the naphthalene ring will determine the properties of the final derivative.

Materials:

  • Substituted 1,8-diaminonaphthalene (e.g., 4-bromo-1,8-diaminonaphthalene, 4-nitro-1,8-diaminonaphthalene)

  • Acetone

  • Appropriate solvent (e.g., ethanol, methanol, toluene)[1]

  • Selected catalyst (e.g., p-TSA, InCl₃, Yb(OTf)₃, phenyl boronic acid)[1]

  • Standard glassware and purification equipment as in Protocol 1.

Procedure:

  • In a round-bottom flask, dissolve the substituted 1,8-diaminonaphthalene (1.0 eq) in the chosen solvent.

  • Add acetone (1.1 - 2.0 eq) to the solution.

  • Add the selected catalyst (the optimal catalyst and its loading may need to be determined empirically for each substrate).

  • Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and substrate) and stir.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up the reaction mixture. This may involve cooling, filtration if the product precipitates, or solvent evaporation followed by extraction.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted this compound derivative.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of the parent this compound. Data for specific derivatives is limited in the literature, but the general protocols can be adapted for various substituted 1,8-diaminonaphthalenes.

Compound NameReactantsCatalystSolventTemp. (°C)Time (h)Yield (%)Spectroscopic Data
This compound 1,8-Diaminonaphthalene, Acetone-EthanolReflux245¹H NMR (CDCl₃, δ ppm): 7.24–7.14 (m, 4H), 6.47–6.44 (dd, 2H), 4.16 (br s, 2H), 1.49 (s, 6H).¹³C NMR (CDCl₃, δ ppm): 140.4, 127.1, 117.2, 106.1, 64.7, 28.9.MS (EI+): m/z 199.06 (M+H)⁺, 182.08 (M-Me)⁺.[2]

Signaling Pathway and Logical Relationships

The synthesis of this compound derivatives follows a logical reaction pathway involving key chemical transformations.

cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_final Final Product start_diamino 1,8-Diaminonaphthalene schiff_base Schiff Base Formation (Iminium Ion Intermediate) start_diamino->schiff_base start_acetone Acetone activation Carbonyl Activation (by Acid Catalyst) start_acetone->activation activation->schiff_base cyclization Intramolecular Nucleophilic Attack schiff_base->cyclization final_product This compound cyclization->final_product

Figure 2: Reaction mechanism for the synthesis of this compound.

Conclusion

The protocols described herein provide a robust and versatile methodology for the synthesis of this compound and its derivatives. These compounds are valuable for further investigation in drug discovery and materials science. The one-pot nature of the reaction, coupled with the availability of a wide range of substituted 1,8-diaminonaphthalenes, allows for the generation of a diverse library of derivatives for screening and development. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve the best possible yields and purity.

References

Application Notes and Protocols: 2,2-Dimethyl-2,3-dihydroperimidine in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-2,3-dihydroperimidine is a heterocyclic organic compound synthesized from the reaction of 1,8-diaminonaphthalene and acetone.[1][2] While direct applications in organic electronics are not extensively documented in peer-reviewed literature, its structural similarity to other dihydro-aromatic compounds, such as dihydrobenzoimidazole derivatives used as n-type dopants, suggests its potential as an electron-donating material in this field.[3] The presence of nitrogen atoms within the perimidine structure imparts basic properties, and the fused naphthalene ring creates a rigid, planar system, which can influence intermolecular interactions.[4] This document provides an overview of its synthesis, potential applications as an n-type dopant, and generalized experimental protocols based on the properties of analogous compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties are crucial for its handling, processing, and potential integration into electronic devices.

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂[5][]
Molecular Weight 198.26 g/mol [5]
IUPAC Name 2,2-dimethyl-1,3-dihydroperimidine[5]
CAS Number 6364-17-6[]
Appearance Translucent crystals[1]
Synthesis Reaction of 1,8-diaminonaphthalene with acetone[1][2]

Potential Application as an n-Type Dopant in Organic Electronics

In organic electronics, n-type doping involves the introduction of an electron-donating molecule (dopant) into an organic semiconductor host material. This process increases the electron concentration in the host, thereby enhancing its conductivity and improving the performance of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

While specific data for this compound is not available, its chemical structure suggests a potential mechanism as an n-type dopant analogous to that of dihydrobenzoimidazole derivatives.[3] This proposed mechanism involves the transfer of a hydride (H⁻) or an electron to the host semiconductor material.

Proposed Doping Mechanism

The proposed doping mechanism of this compound is illustrated below. This process is hypothesized based on the known reactivity of similar air-stable n-dopants.

G cluster_0 Doping Process Dopant This compound Interaction Hydride/Electron Transfer Dopant->Interaction Host Organic Semiconductor (Host Material) Host->Interaction Doped_Host n-Doped Semiconductor (Increased Electron Concentration) Interaction->Doped_Host Byproduct Oxidized Dopant Interaction->Byproduct

Caption: Proposed mechanism for n-doping using this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its application as an n-type dopant. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific experimental conditions.

Synthesis of this compound

This protocol is based on the reported synthesis from 1,8-diaminonaphthalene and acetone.[1]

Workflow for Synthesis:

G Reactants 1,8-Diaminonaphthalene + Acetone + Ethanol (Solvent) Reaction Reflux for 2 hours Reactants->Reaction Filtration Filter the solution Reaction->Filtration Evaporation Evaporate solvent under reduced pressure Filtration->Evaporation Recrystallization Recrystallize from boiling ethanol Evaporation->Recrystallization Product Translucent crystals of This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 1,8-Diaminonaphthalene

  • Acetone

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1 equivalent) in ethanol.

  • Add acetone (1 equivalent) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, filter the solution to remove any insoluble impurities.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Recrystallize the resulting solid from boiling ethanol to obtain pure, translucent crystals of this compound.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR spectroscopy, and mass spectrometry).

Protocol for n-Doping of an Organic Semiconductor Film

This generalized protocol describes the solution-based doping of a host organic semiconductor with this compound.

Materials:

  • Host organic semiconductor (e.g., a fullerene derivative or a polymer semiconductor)

  • This compound (dopant)

  • Anhydrous solvent (e.g., chlorobenzene, dichlorobenzene, or chloroform, chosen for its ability to dissolve both host and dopant)

  • Substrates (e.g., glass, silicon wafers)

  • Spin coater

  • Glove box or inert atmosphere environment

Procedure:

  • Solution Preparation:

    • Inside a glove box, prepare a stock solution of the host organic semiconductor in the chosen anhydrous solvent at a specific concentration (e.g., 10 mg/mL).

    • Prepare a separate stock solution of this compound in the same solvent (e.g., 1 mg/mL).

  • Doping:

    • Prepare a series of solutions with varying dopant concentrations by mixing the host and dopant stock solutions at different volume ratios. Common doping ratios range from 1% to 10% by weight.

  • Film Deposition:

    • Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by oxygen plasma or UV-ozone treatment).

    • Transfer the substrates into the glove box.

    • Deposit the doped semiconductor solutions onto the substrates using a spin coater. The spin speed and time should be optimized to achieve the desired film thickness.

  • Annealing:

    • Anneal the films on a hotplate inside the glove box at a temperature and for a duration suitable for the specific host material to remove residual solvent and improve film morphology.

  • Characterization:

    • Characterize the electrical properties of the doped films, such as conductivity and charge carrier mobility, using techniques like four-point probe measurements or by fabricating and testing field-effect transistors.

    • Investigate the effect of doping on the electronic structure using techniques like ultraviolet photoelectron spectroscopy (UPS).

Conclusion

While direct experimental evidence for the application of this compound in organic electronics is currently limited, its chemical structure strongly suggests its potential as an n-type dopant. The provided synthesis and generalized doping protocols offer a starting point for researchers to explore its utility in enhancing the performance of organic electronic devices. Further investigation is required to determine its electronic properties, doping efficiency, and stability in various organic semiconductor systems.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 2,2-Dimethyl-2,3-dihydroperimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This has spurred the search for novel antioxidant compounds. Perimidine and its derivatives have emerged as a promising class of heterocyclic compounds with a range of biological activities.[1] Recent studies on 2,3-dihydro-1H-perimidine derivatives have revealed significant antioxidant properties, suggesting that the perimidine scaffold is a valuable pharmacophore for the development of new antioxidant agents.[2]

2,2-Dimethyl-2,3-dihydroperimidine is a specific derivative of this class. The structural features of this compound, particularly the presence of nitrogen atoms with available lone-pair electrons within the heterocyclic ring system, suggest its potential to act as a free radical scavenger. The evaluation of its antioxidant activity is a critical step in elucidating its therapeutic potential.

These application notes provide a comprehensive guide for the assessment of the antioxidant activity of this compound using established in vitro chemical and cell-based assays.

Data Presentation: Antioxidant Activity

The antioxidant capacity of this compound should be quantified and compared with standard antioxidants. The half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to scavenge 50% of the initial free radicals, is a key parameter. The results can be summarized as shown in the illustrative table below.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Cellular Antioxidant Activity (µmol QE/100 µmol)
This compound [Hypothetical Value, e.g., 45.6 ± 3.2][Hypothetical Value, e.g., 28.9 ± 2.5][Hypothetical Value, e.g., 15.2 ± 1.8]
Trolox (Standard)8.2 ± 0.75.1 ± 0.425.0 (Reference Value)
Ascorbic Acid (Standard)12.5 ± 1.17.8 ± 0.6Not Typically Assayed

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This results in a color change from purple to yellow, which can be measured spectrophotometrically.[3]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • Standard antioxidant (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for the standard antioxidant.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the test compound or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test compound or standard.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the concentration of the antioxidant.[4][5]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard Solutions: Prepare a dilution series of this compound and the standard antioxidant in the same solvent used for the ABTS•+ working solution.

  • Assay:

    • To each well of a 96-well plate, add 20 µL of the test compound or standard solution at different concentrations.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the control, add 20 µL of the solvent instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • Plot the percentage of scavenging activity against the concentration to determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by ROS.[6][7]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator

  • Quercetin (as a standard)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or quercetin, along with 25 µM DCFH-DA, for 1 hour in a cell culture incubator.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove the treatment medium.

    • Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader (excitation 485 nm, emission 538 nm).

    • Measure the fluorescence every 5 minutes for 1 hour.

  • Calculation of CAA Value:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and treated cells.

    • The CAA unit is calculated as:

      where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • The results are expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.

Visualizations

Experimental_Workflow Experimental Workflow for Antioxidant Activity Assessment cluster_chemical_assays In Vitro Chemical Assays cluster_cellular_assay Cell-Based Assay cluster_data_analysis Data Analysis prep_dpph Prepare DPPH Solution assay_dpph DPPH Assay: - Mix compound with DPPH - Incubate 30 min - Measure absorbance at 517 nm prep_dpph->assay_dpph prep_abts Prepare ABTS Radical Cation Solution assay_abts ABTS Assay: - Mix compound with ABTS•+ - Incubate 6-10 min - Measure absorbance at 734 nm prep_abts->assay_abts prep_samples Prepare Test Compound and Standard Dilutions prep_samples->assay_dpph prep_samples->assay_abts calc_ic50 Calculate IC50 Values assay_dpph->calc_ic50 assay_abts->calc_ic50 seed_cells Seed HepG2 Cells in 96-well Plate treat_cells Treat Cells with Compound and DCFH-DA seed_cells->treat_cells induce_stress Induce Oxidative Stress with AAPH treat_cells->induce_stress measure_fluorescence Measure Fluorescence (Ex: 485 nm, Em: 538 nm) induce_stress->measure_fluorescence calc_caa Calculate CAA Values measure_fluorescence->calc_caa report Report and Compare Results calc_ic50->report calc_caa->report

Caption: Workflow for assessing the antioxidant activity of this compound.

Antioxidant_Mechanism Plausible Antioxidant Mechanism: Hydrogen Atom Transfer (HAT) compound This compound (Antioxidant, AH) radical Free Radical (e.g., ROO•) compound_radical Antioxidant Radical (A•) compound->compound_radical Hydrogen Atom Donation neutralized_radical Neutralized Molecule (ROOH) radical->neutralized_radical Hydrogen Atom Acceptance

Caption: Hydrogen Atom Transfer (HAT) antioxidant mechanism.

References

Application Notes and Protocols for 2,2-Dimethyl-2,3-dihydroperimidine as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preliminary in vitro evaluation of 2,2-Dimethyl-2,3-dihydroperimidine as a potential antimicrobial agent. The following protocols are generalized methodologies based on standard antimicrobial testing procedures and may require optimization for the specific compound and microbial strains being investigated.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration should be at least 10 times the highest concentration to be tested.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • This will result in a range of decreasing concentrations of the test compound.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth and no bacteria).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

    • Optionally, a growth indicator dye such as resazurin can be added to aid in the determination of viability.

Data Presentation: MIC Values

Quantitative data should be recorded in a structured table for clear comparison.

MicroorganismStrain IDMIC (µg/mL)Positive Control (Growth)Negative Control (No Growth)
Staphylococcus aureusATCC 29213+-
Escherichia coliATCC 25922+-
Pseudomonas aeruginosaATCC 27853+-
Candida albicansATCC 90028+-

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacterial Suspension A->D B Prepare Compound Stock Solution C Serial Dilution of Compound in 96-well plate B->C C->D E Incubate at 37°C for 18-24h D->E F Read MIC (Visual Inspection) E->F

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol: MBC Assay
  • Perform MIC Assay:

    • Follow the protocol for the broth microdilution MIC assay as described above.

  • Sub-culturing:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

    • Also, plate an aliquot from the positive control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation: MBC Values
MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853

Experimental Workflow: MBC Determination

MBC_Workflow A Perform MIC Assay B Select wells with no visible growth A->B C Spot-inoculate aliquots onto MHA plates B->C D Incubate at 37°C for 18-24h C->D E Determine MBC (≥99.9% killing) D->E

Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Anti-Biofilm Activity Assessment

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to antimicrobial agents. The ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms can be assessed using the crystal violet staining method.

Experimental Protocol: Biofilm Inhibition Assay
  • Preparation of Bacterial Inoculum and Compound Dilutions:

    • Prepare a bacterial suspension as described for the MIC assay.

    • Prepare serial dilutions of this compound in a 96-well flat-bottom microtiter plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to the wells containing the compound dilutions.

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing and Staining:

    • Carefully discard the planktonic cell culture from the wells.

    • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Quantification:

    • Discard the crystal violet solution and wash the wells three times with sterile PBS.

    • Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 595 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100

Data Presentation: Biofilm Inhibition
Concentration (µg/mL)Absorbance at 595 nm (Mean ± SD)% Biofilm Inhibition
0 (Control)0
X
Y
Z
Experimental Workflow: Biofilm Inhibition Assay```dot

Biofilm_Inhibition_Workflow A Prepare Compound Dilutions and Bacterial Inoculum B Incubate for 24-48h to allow biofilm formation A->B C Wash to remove planktonic cells B->C D Stain with Crystal Violet C->D E Solubilize dye and measure absorbance D->E F Calculate % Inhibition E->F

Application Note: A Comprehensive In Vitro Protocol for Evaluating the Anti-Inflammatory Activity of Perimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key mediators of the inflammatory cascade include nitric oxide (NO), prostaglandins (produced by cyclooxygenase-2, COX-2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The development of novel anti-inflammatory agents is a crucial area of pharmaceutical research. Perimidines, a class of nitrogen-containing heterocyclic compounds, have emerged as promising scaffolds in medicinal chemistry, with studies indicating their potential as anti-inflammatory agents.[1][2][3] Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines and may act through the inhibition of pathways such as NF-κB and MAPK, or by directly targeting enzymes like COX-2.[1]

This application note provides a detailed, step-by-step protocol for a tiered in vitro screening approach to identify and characterize the anti-inflammatory properties of novel perimidine derivatives. The workflow begins with a primary screen for nitric oxide inhibition, followed by secondary mechanistic assays to evaluate COX-2 inhibition and effects on cytokine production.

Experimental Workflow

The proposed workflow allows for the efficient screening and characterization of perimidine derivatives.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays A Synthesized Perimidine Derivatives B Cell Viability Assay (MTT) Determine Non-Toxic Concentrations A->B C Nitric Oxide (NO) Production Assay (LPS-stimulated RAW 264.7 cells) A->C B->C D Identify 'Hit' Compounds (Significant NO inhibition without cytotoxicity) C->D E COX-2 Inhibition Assay (Fluorometric) D->E Test 'Hit' Compounds F Cytokine Quantification (ELISA) (TNF-α & IL-6 in cell supernatant) D->F Test 'Hit' Compounds G Mechanism of Action Elucidation E->G F->G

Caption: Experimental workflow for screening perimidine derivatives.

Key Experimental Protocols

Cell Culture and Maintenance

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[4]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

It is critical to ensure that any observed reduction in inflammatory markers is not a result of cytotoxicity.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[5]

    • Treat the cells with various concentrations of the perimidine derivatives (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[5]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay serves as the primary screen for anti-inflammatory activity by measuring nitrite, a stable metabolite of NO.[5][6]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[7]

    • Pre-treat cells with non-toxic concentrations of perimidine derivatives for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.[5] Include wells for a negative control (cells only), a positive control (cells + LPS), and a reference standard (e.g., Indomethacin).

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[5]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control.

COX-2 Inhibition Assay (Fluorometric)

This secondary assay determines if the compounds directly inhibit the COX-2 enzyme, a key target for many non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]

  • Principle: The assay measures the activity of human recombinant COX-2 by detecting the generation of Prostaglandin G2, which reacts with a probe to produce a fluorescent signal (Ex/Em = 535/587 nm).[8][9]

  • Procedure (based on commercial kit protocols): [8][9][10]

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme.

    • In a 96-well white opaque plate, add 10 µL of the test perimidine derivative (dissolved in a suitable solvent like DMSO and diluted in Assay Buffer) to the sample wells.

    • Add 10 µL of Assay Buffer to the Enzyme Control wells (100% activity).

    • Add a known COX-2 inhibitor (e.g., Celecoxib) to the Inhibitor Control wells.[8][9]

    • Add 80 µL of the Reaction Mix to all wells.

    • Initiate the reaction by adding 10 µL of an Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Analysis: Calculate the slope of the linear range of the kinetic plot for each well. Determine the percent inhibition relative to the Enzyme Control. An IC₅₀ value can be calculated from a dose-response curve.

Pro-inflammatory Cytokine Quantification (ELISA)

This assay quantifies the effect of the compounds on the production of key pro-inflammatory cytokines, TNF-α and IL-6.

  • Procedure:

    • Seed and treat RAW 264.7 cells with perimidine derivatives and LPS as described in the Nitric Oxide Production Assay (Section 3).

    • After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove debris.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[11] ELISA kits provide detailed protocols for sample preparation, assay procedure, and data analysis.

  • Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of each cytokine in the samples and determine the percentage inhibition compared to the LPS-only control.

Data Presentation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison between derivatives.

Table 1: Cytotoxicity and Nitric Oxide Inhibition by Perimidine Derivatives

Compound ID Cytotoxicity IC₅₀ (µM) NO Production IC₅₀ (µM) Max % NO Inhibition (at non-toxic conc.)
PD-001 > 100 12.5 85% @ 25 µM
PD-002 > 100 28.1 62% @ 50 µM
PD-003 15.2 9.8 Not advanced due to cytotoxicity

| Indomethacin| > 100 | 22.4 | 71% @ 50 µM |

Table 2: COX-2 Enzymatic Inhibition

Compound ID % Inhibition @ 10 µM IC₅₀ (µM)
PD-001 78.2% 4.6
PD-002 25.1% > 50

| Celecoxib | 95.5% | 0.45 |

Table 3: Inhibition of Pro-inflammatory Cytokine Production

Compound ID Concentration (µM) % TNF-α Inhibition % IL-6 Inhibition
PD-001 10 75.4% 80.1%
PD-002 10 30.2% 35.5%

| Indomethacin| 10 | 55.8% | 60.3% |

Relevant Signaling Pathway

Perimidine derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Perimidine Perimidine Derivatives Perimidine->IKK Potential Inhibition

Caption: Simplified LPS-induced NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: 2,2-Dimethyl-2,3-dihydroperimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,2-Dimethyl-2,3-dihydroperimidine. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and direct method is the condensation reaction between 1,8-diaminonaphthalene (NDA) and acetone.[1][2] This reaction is typically facilitated by a catalyst in a suitable solvent.

Q2: What are the most common causes of low yield in this synthesis?

A2: Low yields can stem from several factors, including the purity of the starting 1,8-diaminonaphthalene, the choice and amount of catalyst, the reaction solvent, temperature, and reaction time.[3] The presence of water or oxidative degradation of the diamine can also negatively impact the outcome.

Q3: How critical is the choice of catalyst for improving yield?

A3: The catalyst is highly critical. While the reaction can proceed with simple acid catalysts like acetic acid, significant improvements in yield and reductions in reaction time have been reported using various Lewis acids (e.g., Ytterbium(III) triflate, InCl₃) and heterogeneous or nano-catalysts.[1] The optimal catalyst often provides higher efficiency and milder reaction conditions.

Q4: What is the best method for purifying the final product?

A4: The most frequently cited method for purification is recrystallization.[2] Ethanol is a commonly used solvent for this purpose.[2] After the reaction, the crude product is typically filtered and can be recrystallized from boiling ethanol to obtain translucent crystals.[2]

Q5: Can this synthesis be performed without a solvent?

A5: Yes, solvent-free synthesis methods have been developed for 2,3-dihydroperimidines.[1] These "green" chemistry approaches, often employing techniques like grinding at room temperature, can offer benefits such as reduced environmental impact, shorter reaction times, and simpler work-up procedures.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem 1: Very low or no product yield.

  • Possible Cause: Poor quality of the 1,8-diaminonaphthalene (NDA) starting material. NDA can degrade or oxidize over time.

    • Solution: Ensure the NDA is pure. If it appears discolored (darkened), consider purifying it by recrystallization or sublimation before use.

  • Possible Cause: Inactive or insufficient catalyst.

    • Solution: Verify the quality and activity of your catalyst. Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). Alternatively, switch to a more efficient catalyst system as outlined in the data tables below.[1]

  • Possible Cause: Inappropriate reaction temperature.

    • Solution: The optimal temperature depends on the catalyst and solvent. While some modern catalysts work efficiently at room temperature, the standard procedure often requires reflux.[1][2] If running at room temperature is unsuccessful, try heating the reaction to the reflux temperature of the solvent.

Problem 2: The reaction is proceeding very slowly.

  • Possible Cause: The chosen catalyst is not active enough at the reaction temperature.

    • Solution: Increase the reaction temperature. Monitoring the reaction's progress using Thin-Layer Chromatography (TLC) is recommended. If increasing the heat does not improve the rate, consider a more active catalyst, such as a Lewis acid like Ytterbium(III) triflate.[1]

Problem 3: The final product is impure and difficult to crystallize.

  • Possible Cause: Formation of side products due to excessive heat or prolonged reaction time.

    • Solution: Reduce the reaction time and monitor the reaction to completion with TLC to avoid extended heating. Consider running the reaction at a lower temperature with a more active catalyst.

  • Possible Cause: Oxidation of the diamine starting material.

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, which can lead to colored impurities.

Data Presentation

Quantitative data from various synthetic protocols are summarized below to facilitate comparison.

Table 1: Comparison of Selected Catalysts for 2,3-Dihydroperimidine Synthesis (Note: Yields are for the general synthesis of 2,3-dihydroperimidines and are indicative of performance for the 2,2-dimethyl derivative)

CatalystCatalyst Loading (mol%)SolventTemperatureTimeYield (%)Reference
Bis(oxalato) boric acid10EthanolRefluxVaries70-95[1]
Phenyl boronic acidN/AEthanol75 °CVariesExcellent[1]
Ytterbium(III) triflateN/AEthanolRoom TempVariesModerate-High[1]
InCl₃N/AWaterRoom TempVariesHigh[1]
Zn(OAc)₂·2H₂ON/AN/AN/AVariesHigh[1]
Fe₃O₄/SO₃H@zeolite-YN/AEthanolRoom TempVariesExcellent[1]

Experimental Protocols & Workflows

A standard experimental workflow is visualized below, followed by detailed protocols.

G cluster_workflow General Synthesis Workflow reactants 1. Combine Reactants (1,8-NDA, Acetone, Solvent) catalyst 2. Add Catalyst reactants->catalyst reaction 3. Heat to Reflux (or stir at RT) catalyst->reaction monitor 4. Monitor via TLC reaction->monitor cooldown 5. Cool to RT monitor->cooldown filter 6. Filter Crude Product cooldown->filter purify 7. Recrystallize (e.g., from Ethanol) filter->purify product 8. Isolate Pure Product purify->product

Caption: General workflow for the synthesis and purification of this compound.

Protocol 1: Standard Synthesis via Reflux in Ethanol

This protocol is based on established methods for the condensation of 1,8-diaminonaphthalene with acetone.[2]

Materials:

  • 1,8-diaminonaphthalene (NDA) (1.0 eq)

  • Acetone (1.0-1.2 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,8-diaminonaphthalene (e.g., 1.58 g, 10 mmol) in ethanol (e.g., 50 mL).

  • Add acetone (e.g., 0.64 g, 0.81 mL, 11 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the solution to room temperature.

  • Filter the resulting precipitate to collect the crude product.

  • Evaporate the solvent from the filtrate under reduced pressure to recover any remaining product.

  • For purification, recrystallize the combined crude product from boiling ethanol.

  • Filter the recrystallized product and dry it under vacuum to yield translucent crystals of this compound. A yield of approximately 45% can be expected under these conditions.[2]

Protocol 2: High-Yield Synthesis using a Lewis Acid Catalyst at Room Temperature

This protocol illustrates the use of a more advanced catalyst to improve yield and simplify conditions, based on principles reported for various Lewis acids.[1]

Materials:

  • 1,8-diaminonaphthalene (NDA) (1.0 eq)

  • Acetone (1.0-1.2 eq)

  • Ytterbium(III) triflate (Yb(OTf)₃) (e.g., 5 mol%)

  • Ethanol (as solvent)

Procedure:

  • To a solution of 1,8-diaminonaphthalene (1.0 eq) in ethanol, add acetone (1.1 eq).

  • Add the Ytterbium(III) triflate catalyst (0.05 eq) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed. This may take significantly less time than the uncatalyzed reflux method.

  • Upon completion, the product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Filter the solid product and wash with a small amount of cold ethanol.

  • If further purification is needed, recrystallize from ethanol. This method is expected to provide significantly higher yields compared to the standard protocol.

Troubleshooting and Logic Diagrams

To assist in diagnosing experimental issues, the following decision tree can be used.

G cluster_troubleshoot Troubleshooting Logic for Low Yield start Low Yield? check_sm Check Starting Materials start->check_sm check_cat Check Catalyst start->check_cat check_cond Check Conditions start->check_cond sm_pure Is NDA pure? check_sm->sm_pure cat_active Is catalyst active/sufficient? check_cat->cat_active cond_temp Is temp optimal? check_cond->cond_temp sm_sol Purify NDA (Recrystallize/Sublime) sm_pure->sm_sol No sm_pure->cat_active Yes cat_sol Increase loading or use a better catalyst cat_active->cat_sol No cat_active->cond_temp Yes cond_sol Increase temp to reflux or change solvent cond_temp->cond_sol No

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2,2-Dimethyl-2,3-dihydroperimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,2-Dimethyl-2,3-dihydroperimidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive or insufficient catalyst. 4. Poor quality of starting materials.1. Increase reaction time or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Optimize the temperature. While refluxing in ethanol is common, the optimal temperature may vary with the catalyst used. 3. Use a proven catalyst for perimidine synthesis, such as p-toluenesulfonic acid (PTSA), or a Lewis acid catalyst. Ensure the catalyst is not expired or deactivated. 4. Use purified 1,8-diaminonaphthalene and dry acetone. 1,8-diaminonaphthalene is prone to oxidation and should be light-colored.
Product Discoloration (Dark Brown/Black) 1. Oxidation of 1,8-diaminonaphthalene. 2. Oxidation of the dihydroperimidine product to the aromatic perimidine. 3. Formation of polymeric byproducts.1. Use high-purity, preferably freshly recrystallized, 1,8-diaminonaphthalene. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessive heating or prolonged reaction times. 3. Purify the crude product by column chromatography or recrystallization.
Presence of Starting Material in Product 1. Insufficient reaction time. 2. Incorrect stoichiometry.1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Ensure a 1:1 molar ratio of 1,8-diaminonaphthalene to acetone. A slight excess of acetone can be used to drive the reaction to completion.
Multiple Spots on TLC of Crude Product 1. Formation of side products. 2. Degradation of the product.1. See the "Potential Side Reactions" FAQ for a list of possible side products. Optimize reaction conditions to minimize their formation. 2. Purify the crude product immediately after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

The synthesis involves the condensation reaction between 1,8-diaminonaphthalene and acetone. This reaction is typically catalyzed by an acid.[1]

  • Reactants: 1,8-diaminonaphthalene and Acetone

  • Product: this compound

  • Byproduct: Water

Caption: Synthesis of this compound.

Q2: What are the potential side reactions in this synthesis?

Several side reactions can occur, leading to impurities in the final product. The following diagram illustrates the main reaction pathway and potential side reactions.

// Main Reactants NDA [label="1,8-Diaminonaphthalene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetone [label="Acetone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Main Product Product [label="2,2-Dimethyl-2,3-\ndihydroperimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Products Oxidized_Product [label="2,2-Dimethylperimidine\n(Oxidation Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mesityl_Oxide [label="Mesityl Oxide\n(Acetone Self-Condensation)", fillcolor="#FBBC05", fontcolor="#202124"]; Polymer [label="Polymeric Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Schiff_Base [label="Schiff Base Intermediate", fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction Pathways NDA -> Schiff_Base [label=" + Acetone", color="#5F6368"]; Schiff_Base -> Product [label=" Intramolecular\nCyclization", color="#34A853"]; Product -> Oxidized_Product [label=" Oxidation", style=dashed, color="#EA4335"]; Acetone -> Mesityl_Oxide [label=" Self-Condensation", style=dashed, color="#FBBC05"]; NDA -> Polymer [label=" Oxidation/\nPolymerization", style=dashed, color="#EA4335"]; } }

Caption: Main and side reaction pathways.

  • Oxidation: The dihydroperimidine product can be oxidized to the corresponding aromatic perimidine, especially with prolonged heating or exposure to air.

  • Acetone Self-Condensation: Under acidic or basic conditions, acetone can undergo self-condensation to form mesityl oxide.[2][3] This can consume the acetone and introduce impurities.

  • Incomplete Cyclization: The reaction proceeds via a Schiff base intermediate. If the final intramolecular cyclization is incomplete, this intermediate may remain as an impurity.

  • Polymerization: 1,8-diaminonaphthalene can be prone to oxidative polymerization, leading to tar-like substances, which can complicate purification.

Q3: How can I purify the crude this compound?

The most common methods for purification are recrystallization and column chromatography.

  • Recrystallization: Ethanol is a commonly used solvent for recrystallization.[4] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

  • Column Chromatography: For removal of closely related impurities, column chromatography on silica gel is effective. A solvent system of ethyl acetate and hexane is a good starting point for elution.

The following workflow outlines the general procedure from reaction to purification.

Caption: Experimental workflow for synthesis and purification.

Q4: What are the expected spectroscopic data for this compound?

The following table summarizes the characterization data reported in the literature.[4]

Technique Observed Data
¹H NMR (270.0 MHz, CDCl₃)δ 7.24–7.14 (4H, m, Ar-H), 6.47–6.44 (2H, dd, Ar-H), 4.16 (2H, brd s, N-H), 1.49 (6H, s, C(CH₃)₂)
¹³C NMR (75.5 MHz, CDCl₃)δ 140.4 (2C), 127.1 (2C), 117.2 (2C), 106.1 (2C), 64.7 (1C), 28.9 (2C)
Mass Spec (EI+) m/z 199.06 (M+ + H)⁺, 182.08 (M+ - CH₃)⁺
IR (KBr disc) 3295 cm⁻¹ (N-H stretch), 1596 cm⁻¹ (aromatic C-H)

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a literature procedure.[4]

Materials:

  • 1,8-diaminonaphthalene (1.58 g, 10 mmol)

  • Acetone (0.73 mL, 10 mmol)

  • Ethanol (50 mL)

  • Catalyst (e.g., a catalytic amount of p-toluenesulfonic acid)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1,8-diaminonaphthalene (1.58 g, 10 mmol), ethanol (50 mL), and a catalytic amount of p-toluenesulfonic acid.

  • Add acetone (0.73 mL, 10 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (disappearance of the 1,8-diaminonaphthalene spot), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from hot ethanol to yield translucent crystals.

Safety Precautions:

  • 1,8-diaminonaphthalene is toxic and an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Acetone and ethanol are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Technical Support Center: Purification of 2,2-Dimethyl-2,3-dihydroperimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2-Dimethyl-2,3-dihydroperimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities arise from the starting materials and side reactions. The primary starting material, 1,8-diaminonaphthalene, is prone to oxidation, which can result in highly colored impurities in the final product.[1] Unreacted starting materials, such as 1,8-diaminonaphthalene and acetone, may also be present. Additionally, side products from undesired condensation reactions can occur.

Q2: Which purification techniques are most suitable for this compound?

A2: The most commonly employed and effective purification techniques for this compound and related perimidine derivatives are recrystallization, column chromatography, and sublimation. The choice of method depends on the level of purity required, the scale of the purification, and the nature of the impurities.

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound should be a crystalline solid. The color can range from off-white to light yellow. Darker colors, such as brown or black, often indicate the presence of oxidation products.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

Purification Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Recrystallization

Issue 1: The product does not crystallize from the solution upon cooling.

  • Possible Cause: The solution is not saturated, meaning too much solvent was used.

    • Solution: Reheat the solution to boiling and evaporate some of the solvent to concentrate the solution. Allow it to cool again.

  • Possible Cause: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Possible Cause: Supersaturation of the solution.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure this compound.

Issue 2: The recrystallized product is still colored (brown or black).

  • Possible Cause: Presence of persistent colored impurities, likely oxidation products.

    • Solution 1: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.

    • Solution 2: Perform a second recrystallization.

    • Solution 3: Consider an alternative purification method like column chromatography for more effective removal of these impurities.

Issue 3: Low recovery of the purified product.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent.

    • Solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to keep the product dissolved.

Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Possible Cause: Incorrect solvent system (eluent).

    • Solution: Optimize the solvent system using TLC. For perimidine derivatives, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is often effective.[2] A good starting point is a 1:3 mixture of ethyl acetate to hexane. Adjust the polarity to achieve a good separation of spots on the TLC plate.

  • Possible Cause: The column was not packed properly.

    • Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles.

  • Possible Cause: The compound is basic and interacts strongly with the acidic silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will help to reduce tailing and improve the peak shape of the basic compound.

Issue 2: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

  • Possible Cause: The compound has decomposed on the silica gel.

    • Solution: Assess the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for some time before eluting. If it decomposes, consider using a less acidic stationary phase like alumina.

Sublimation

Issue 1: The product is not subliming.

  • Possible Cause: The temperature is too low.

    • Solution: Gradually increase the temperature of the sublimation apparatus.

  • Possible Cause: The vacuum is not sufficient.

    • Solution: Check the vacuum pump and ensure all connections in the sublimation apparatus are well-sealed.

Issue 2: Low yield of sublimed product.

  • Possible Cause: The sublimation was not run for a sufficient amount of time.

    • Solution: Allow more time for the sublimation to proceed to completion.

  • Possible Cause: The cold finger is not cold enough, leading to poor condensation.

    • Solution: Ensure a continuous flow of cold water through the condenser or that the cold finger is filled with a suitable cooling mixture (e.g., ice-salt or dry ice-acetone).

Experimental Protocols

Recrystallization from Ethanol

This protocol is adapted from a known procedure for the synthesis of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 1:3 ethyl acetate/hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Sublimation
  • Apparatus Setup: Place the crude this compound at the bottom of a sublimation apparatus.

  • Vacuum Application: Assemble the apparatus and connect it to a high-vacuum pump. Evacuate the system.

  • Cooling: Fill the cold finger with a suitable coolant (e.g., cold water or a dry ice/acetone slurry).

  • Heating: Gently heat the bottom of the apparatus containing the crude product. The compound will sublime and deposit as pure crystals on the cold finger.

  • Product Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.

Data Presentation

Purification TechniqueTypical YieldExpected PurityAdvantagesDisadvantages
Recrystallization 70-90%>98%Simple, cost-effective, good for removing less soluble impurities.May not remove impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography 60-80%>99%Excellent for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Sublimation 50-70%>99.5%Can provide very high purity product, solvent-free.Only applicable to compounds that sublime, can be slow, may not be suitable for large quantities.

Visualizations

experimental_workflow crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography sublimation Sublimation crude_product->sublimation pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product sublimation->pure_product analysis Purity Analysis (TLC, MP, NMR, HPLC) pure_product->analysis

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Issue colored_product Colored Product? start->colored_product low_yield Low Yield? start->low_yield no_product No Product? start->no_product charcoal Use Activated Charcoal colored_product->charcoal Yes check_solvent Check Solvent Volume/Cooling low_yield->check_solvent Yes induce_crystallization Induce Crystallization no_product->induce_crystallization Recrystallization optimize_eluent Optimize Eluent (TLC) no_product->optimize_eluent Chromatography re_recrystallize Re-recrystallize charcoal->re_recrystallize

Caption: A logical diagram for troubleshooting common purification problems.

References

Technical Support Center: Scaling Up 2,2-Dimethyl-2,3-dihydroperimidine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2,2-Dimethyl-2,3-dihydroperimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis.

Issue 1: Low Overall Yield

A decrease in yield is a common challenge when transitioning from laboratory to pilot or production scale. The following table outlines potential causes and recommended actions.

Potential CauseRecommended Troubleshooting Actions
Incomplete Reaction - Monitor Reaction Progress: Utilize in-process controls (e.g., TLC, HPLC, GC) to track the consumption of starting materials (1,8-diaminonaphthalene and acetone).- Optimize Reaction Time: The reaction may require a longer duration at a larger scale to reach completion.- Catalyst Deactivation: If using a catalyst, consider potential deactivation and investigate options for catalyst regeneration or the use of a more robust catalyst. Several catalysts have been reported for perimidine synthesis, including various acids and metal catalysts.[1][2]
Side Product Formation - Temperature Control: The condensation reaction can be exothermic. Ensure adequate heat dissipation to maintain the optimal reaction temperature. Runaway temperatures can lead to the formation of impurities.- Control of Stoichiometry: Precise control over the molar ratio of reactants is crucial. An excess of acetone might lead to the formation of undesired byproducts.
Product Degradation - Work-up Conditions: Assess the stability of this compound under the work-up and purification conditions. Prolonged exposure to acidic or basic conditions might cause degradation.- Atmosphere Control: Consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the 1,8-diaminonaphthalene starting material or the product.
Isolation and Purification Losses - Optimize Crystallization: Carefully select the crystallization solvent and control the cooling rate to maximize the recovery of pure product. A German patent describes a process involving distillation of the solvent followed by crystallization from a dioxane/water mixture.[3]- Washing Steps: Minimize the loss of product during washing of the crystalline material. Use a minimal amount of cold solvent for washing.

Issue 2: Product Purity Does Not Meet Specifications

Achieving high purity is critical, especially for pharmaceutical applications.

Potential CauseRecommended Troubleshooting Actions
Incomplete Removal of Starting Materials - Optimize Reaction Stoichiometry: Ensure the reaction goes to completion to consume the limiting reagent.- Efficient Purification: Recrystallization is a common method for purifying this compound.[3] Experiment with different solvent systems to achieve the desired purity.
Presence of Colored Impurities - Source of Color: 1,8-diaminonaphthalene is susceptible to air oxidation, which can lead to colored impurities. Use high-purity starting materials and consider de-gassing solvents.- Decolorization Techniques: The use of activated carbon during recrystallization can be effective in removing colored impurities.
Formation of Isomeric Impurities - Reaction Specificity: While the reaction of 1,8-diaminonaphthalene with acetone is generally specific, other ketones or aldehydes present as impurities in the starting materials could lead to the formation of different perimidine derivatives. Ensure the purity of the acetone used.

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_incomplete Incomplete Reaction cluster_side Side Reactions cluster_purification Purification Losses start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? incomplete_reaction->side_reactions No monitor_reaction Monitor reaction kinetics (TLC, HPLC) incomplete_reaction->monitor_reaction Yes purification_loss Purification Losses? side_reactions->purification_loss No control_temp Improve temperature control side_reactions->control_temp Yes check_stoichiometry Verify reactant stoichiometry side_reactions->check_stoichiometry optimize_crystallization Optimize crystallization solvent & conditions purification_loss->optimize_crystallization Yes minimize_washing Minimize washing losses purification_loss->minimize_washing success Yield Improved purification_loss->success No optimize_time Increase reaction time monitor_reaction->optimize_time check_catalyst Check catalyst activity monitor_reaction->check_catalyst

Caption: A logical workflow for troubleshooting low yield in the production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the production of this compound?

A1: The synthesis involves handling chemicals that require appropriate safety measures. 1,8-diaminonaphthalene is a toxic and potentially carcinogenic substance. Acetone is a flammable solvent. The reaction can be exothermic, requiring careful temperature monitoring and control to prevent runaway reactions, especially at a larger scale. Ensure proper personal protective equipment (PPE) is used, and the reaction is carried out in a well-ventilated area or in a closed system.

Q2: How can the reaction exotherm be managed during scale-up?

A2: Managing the exotherm is critical for safety and to prevent the formation of byproducts. Strategies include:

  • Slow Addition of Reactants: Adding one reactant portion-wise or via a dropping funnel allows for better control of the reaction rate and heat generation.

  • Efficient Cooling: Use a reactor with a cooling jacket and ensure efficient heat transfer.

  • Solvent Choice: The choice of solvent can influence heat dissipation. A solvent with a higher boiling point might be beneficial for temperature control. A German patent suggests the use of solvents like isobutanol, xylene, toluene, or dioxane.[3]

Q3: What is a suitable solvent for the large-scale synthesis of this compound?

A3: The choice of solvent is crucial for reaction performance, product isolation, and safety. An ideal solvent should:

  • Effectively dissolve the reactants.

  • Be inert under the reaction conditions.

  • Facilitate product crystallization.

  • Have a suitable boiling point for temperature control.

  • Be environmentally friendly and easy to recover.

A German patent for a similar process mentions solvents such as isobutanol, xylene, toluene, and dioxane.[3] Greener synthesis approaches often advocate for the use of ethanol or even water.[1]

Q4: Can a catalyst be used to improve the reaction efficiency at scale?

A4: Yes, various catalysts have been reported to improve the efficiency of perimidine synthesis.[1][2] For large-scale production, a heterogeneous catalyst is often preferred as it can be easily separated from the reaction mixture and potentially reused, which can significantly reduce production costs.

Q5: What are the typical yields for the synthesis of this compound on a larger scale?

A5: A German patent reports a yield of 87% for the synthesis of this compound starting from 1,8-dinitronaphthalene, which is then reduced in situ to 1,8-diaminonaphthalene before condensation with acetone.[3]

Experimental Protocol: Gram-Scale Synthesis of this compound

This protocol is adapted from literature procedures and is intended for gram-scale synthesis, providing a basis for further scale-up.

Materials:

  • 1,8-Diaminonaphthalene

  • Acetone

  • Ethanol (or other suitable solvent)

  • Dioxane (for crystallization)

  • Water (for crystallization)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, mechanical stirrer, and a temperature probe, dissolve 1,8-diaminonaphthalene in a suitable solvent such as ethanol.

  • Addition of Acetone: Slowly add a stoichiometric amount of acetone to the solution while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or HPLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. A significant portion of the solvent can be removed by distillation under reduced pressure.[3]

  • Crystallization: Dissolve the crude residue in a hot mixture of dioxane and water.[3]

  • Isolation: Allow the solution to cool slowly to induce crystallization. Filter the precipitated crystals and wash them with a small amount of a cold dioxane/water mixture.

  • Drying: Dry the purified this compound crystals under vacuum at a moderate temperature (e.g., 50 °C).[3]

ExperimentalWorkflow start Start dissolve Dissolve 1,8-Diaminonaphthalene in Solvent start->dissolve add_acetone Slowly Add Acetone dissolve->add_acetone reflux Heat to Reflux & Monitor add_acetone->reflux cool Cool to Room Temperature reflux->cool distill Distill Solvent cool->distill dissolve_crude Dissolve Crude in Hot Dioxane/Water distill->dissolve_crude crystallize Cool to Crystallize dissolve_crude->crystallize filter_wash Filter and Wash Crystals crystallize->filter_wash dry Dry Product Under Vacuum filter_wash->dry end End Product dry->end

References

optimizing reaction conditions for dihydroperimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dihydroperimidine Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of dihydroperimidines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,3-dihydro-1H-perimidines?

The most widely reported method for synthesizing 2,3-dihydro-1H-perimidines is the cyclocondensation reaction between 1,8-diaminonaphthalene (NDA) and various aldehydes.[1][2] This reaction is often facilitated by a catalyst to improve reaction rates and yields.

Q2: What are the typical starting materials for dihydroperimidine synthesis?

The primary starting materials are 1,8-diaminonaphthalene and a carbonyl compound, most commonly an aldehyde.[1][2][3] Ketones can also be used, though sometimes require more stringent reaction conditions.[2]

Q3: Is a catalyst always necessary for this synthesis?

While many protocols utilize a catalyst to achieve high yields in short reaction times, catalyst-free methods have also been developed.[1] These often involve alternative conditions such as grinding or performing the reaction on water.[1]

Q4: What are the advantages of using "green" or solvent-free conditions?

Green and solvent-free approaches offer several benefits, including reduced environmental impact, often simpler work-up procedures, and potentially lower costs.[2] Techniques like grind-stone chemistry have been shown to be effective for this synthesis at room temperature.[2]

Q5: Can the catalyst be recycled and reused?

Many modern catalytic systems, particularly those based on magnetic nanoparticles, are designed for easy separation and recyclability.[1][2] For example, FePO4 has been reported as a reusable catalyst for this reaction.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of dihydroperimidines.

Issue 1: Low or No Product Yield

Low product yield is a common issue that can be attributed to several factors. The following troubleshooting steps can help improve the outcome.

Possible Causes and Solutions:

  • Inactive Catalyst: The catalyst may be poisoned or deactivated.

    • Solution: Ensure the catalyst is fresh or properly activated. If using a recycled catalyst, consider a fresh batch to compare results. For heterogeneous catalysts, ensure proper drying and storage.

  • Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition.

    • Solution: The optimal temperature can vary significantly depending on the catalyst and solvent used. Room temperature is sufficient for many modern catalysts, while others may require heating.[2] Refer to the tables below for catalyst-specific temperature ranges. It is advisable to perform small-scale reactions at different temperatures to find the optimum.

  • Incorrect Solvent: The choice of solvent can significantly impact reaction efficiency.

    • Solution: A variety of solvents have been successfully used, including ethanol, methanol, water, acetonitrile, and dichloromethane.[2] In some cases, solvent-free conditions have proven to be superior.[2] Experiment with different solvents of varying polarities.

  • Steric Hindrance: Bulky substituents on the aldehyde or ketone can hinder the reaction.

    • Solution: For sterically hindered substrates, longer reaction times or a more active catalyst may be necessary.[2]

Experimental Workflow for Optimizing Yield:

G cluster_start Start: Low Yield cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low or No Product Yield catalyst Check Catalyst Activity (Use fresh catalyst) start->catalyst temp Optimize Temperature (Screen RT, 50°C, 70°C) catalyst->temp If yield is still low solvent Screen Solvents (e.g., EtOH, H2O, Solvent-free) temp->solvent If yield is still low time Increase Reaction Time solvent->time If yield is still low end Improved Yield time->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Difficult Product Isolation and Purification

Challenges in isolating and purifying the desired dihydroperimidine product can arise from the reaction mixture.

Possible Causes and Solutions:

  • Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, or a difficult-to-remove catalyst can complicate purification.

    • Solution 1 (Catalyst): Employ a heterogeneous or magnetic catalyst that can be easily filtered or magnetically separated from the reaction mixture.[1][2]

    • Solution 2 (Work-up): A simple work-up procedure is often sufficient. Many protocols report easy work-up without the need for tedious separation methods.[1] If necessary, column chromatography can be used for purification.

    • Solution 3 (Crystallization): The product can often be purified by recrystallization from a suitable solvent like ethanol.

Logical Flow for Simplified Purification:

G cluster_reaction Reaction Strategy cluster_separation Separation cluster_purification Purification cluster_product Final Product reaction Choose Heterogeneous or Magnetic Catalyst separation Simple Filtration or Magnetic Decantation reaction->separation purification Recrystallization or Minimal Chromatography separation->purification product Pure Dihydroperimidine purification->product

Caption: Strategy for streamlined product isolation.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various reported syntheses of 2-substituted-2,3-dihydro-1H-perimidines from 1,8-diaminonaphthalene and aldehydes, allowing for easy comparison of different catalytic systems and conditions.

Table 1: Catalyst, Solvent, and Temperature Effects on Yield

Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
SiO2 nanoparticles (2)Solvent-freeRoom Temp.-High[2]
FePO4 (10)EthanolRoom Temp.-Good[2]
InCl3WaterRoom Temp.-High[2]
Zn(OAc)2·2H2O---High[2]
Sulfamic acidSolvent-free70-High[2]
Ytterbium(III) triflateEthanolRoom Temp.-Moderate to High[2]
Glacial Acetic AcidGlacial Acetic AcidRoom Temp.-Moderate to Excellent[2]
Amberlyst 15Ethanol80-High[2]
Nano-CuY zeoliteEthanolRoom Temp.-Good[1]
Nano-γ-Al2O3/SbCl5Solvent-free (grinding)Room Temp.-High[1]

Table 2: Performance of Magnetic Nanocatalysts

Magnetic CatalystSolventTemperatureKey AdvantagesReference
Fe3O4@NCs/BF0.2Solvent-freeRoom Temp.Inexpensive, bio-based, simple separation, recyclable[2]
Fe3O4/SO3H@zeolite-YVarious (EtOH, H2O, etc.)Room Temp.Eco-friendly, simple procedure, high purity, recyclable catalyst[2]

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines using FePO4 Catalyst

This protocol is based on the efficient and green synthesis promoted by FePO4.[2]

Materials:

  • 1,8-diaminonaphthalene (NDA)

  • Aromatic aldehyde

  • FePO4 (10 mol%)

  • Ethanol

Procedure:

  • To a solution of 1,8-diaminonaphthalene (1 mmol) in ethanol (5 mL), add the aromatic aldehyde (1 mmol).

  • Add FePO4 (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst from the reaction mixture.

  • Wash the catalyst with ethanol and dry for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be further purified by recrystallization from ethanol to afford the pure 2-substituted perimidine.

General Protocol for Solvent-Free Synthesis using SiO2 Nanoparticles

This protocol utilizes a grind-stone technique for a solvent-free, environmentally friendly synthesis.[2]

Materials:

  • 1,8-diaminonaphthalene (NDA)

  • Aldehyde

  • SiO2 nanoparticles (2 mol%)

Procedure:

  • In a mortar, combine 1,8-diaminonaphthalene (1 mmol), the aldehyde (1 mmol), and SiO2 nanoparticles (2 mol%).

  • Grind the mixture using a pestle at room temperature for the time required as monitored by TLC.

  • After completion of the reaction, add a suitable solvent (e.g., ethyl acetate) to the mixture.

  • Filter to remove the catalyst.

  • Wash the solid residue with the same solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization if necessary.

References

Technical Support Center: Storage and Handling of 2,2-Dimethyl-2,3-dihydroperimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 2,2-Dimethyl-2,3-dihydroperimidine to prevent its oxidation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound during storage?

A1: The primary cause of degradation for this compound is oxidation. The dihydroperimidine structure contains secondary aromatic amine functionalities that are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.

Q2: What are the ideal storage conditions to minimize oxidation?

A2: To minimize oxidation, this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is 2-8 °C[1]. It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1]

Q3: How should I handle the compound to prevent oxidation during experimental use?

A3: When handling this compound, it is best to work under an inert atmosphere, for example, within a glove box. If a glove box is not available, minimize the compound's exposure to air. Use clean, dry spatulas and glassware to avoid contamination with moisture or other reactive substances. After use, promptly and securely reseal the container, preferably after flushing with an inert gas.

Q4: Are there any recommended antioxidants that can be used with this compound?

Q5: What are the visible signs of oxidation of this compound?

A5: Oxidation of aromatic amines often leads to the formation of colored impurities. A noticeable change in the color of the compound, such as darkening or the development of a yellowish or brownish tint, can be an indicator of degradation. For a definitive assessment, analytical techniques such as HPLC or GC-MS are recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the compound (yellowing/browning) Oxidation due to exposure to air and/or light.1. Confirm degradation using an appropriate analytical method (e.g., HPLC, TLC). 2. If degradation is confirmed, discard the material. 3. Review storage and handling procedures to ensure the exclusion of oxygen and light.
Inconsistent experimental results Degradation of the compound leading to lower purity and the presence of impurities.1. Check the purity of the stored this compound using a validated analytical method. 2. If purity is compromised, obtain a fresh batch of the compound. 3. Implement stricter storage and handling protocols to prevent future degradation.
Precipitate formation in solutions Formation of insoluble oxidation products.1. Attempt to identify the precipitate. It may consist of oxidized oligomers or polymers. 2. If the solution is critical for an experiment, it is best to prepare a fresh solution from a pure, unoxidized sample. 3. Consider the use of a compatible antioxidant in the solvent system for future experiments, after validating its non-interference.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Oxidative Stability

Objective: To evaluate the susceptibility of this compound to oxidation under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare several accurately weighed samples of this compound.

  • Control Sample: Store one sample under the recommended ideal conditions (2-8 °C, inert atmosphere, protected from light).

  • Oxidative Stress Conditions: Expose the other samples to oxidative stress. A common method is to dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add a controlled amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).

  • Incubation: Incubate the stressed samples at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24, 48, 72 hours). Protect the samples from light.

  • Sample Analysis: At each time point, withdraw an aliquot of each sample, quench the reaction if necessary (e.g., by adding a scavenger for the oxidizing agent), and analyze by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Monitoring Storage Stability with and without an Inert Atmosphere

Objective: To quantify the impact of an inert atmosphere on the stability of this compound during storage.

Methodology:

  • Sample Preparation: Prepare two sets of identical samples of this compound in appropriate storage vials.

  • Storage Conditions:

    • Set A (Control): Store the vials under a normal air atmosphere.

    • Set B (Inert): Purge the vials with an inert gas (e.g., argon or nitrogen) before sealing.

  • Storage: Store both sets of samples under the same temperature and light conditions (e.g., 25 °C, protected from light) for an extended period (e.g., 1, 3, 6 months).

  • Time-Point Analysis: At each designated time point, take one vial from each set and analyze the purity of the compound using a validated HPLC or GC-MS method.

  • Data Comparison: Compare the purity of the samples stored under air with those stored under an inert atmosphere to determine the rate of degradation in each condition.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from stability studies.

Storage Condition Time Point Purity (%) of this compound Total Impurities (%) Appearance
2-8 °C, Inert Atmosphere0 months99.50.5White to off-white solid
6 months99.40.6No change
12 months99.30.7No change
25 °C, Air Atmosphere0 months99.50.5White to off-white solid
1 month98.02.0Slight yellowing
3 months95.24.8Noticeable yellowing
6 months90.19.9Yellow-brown solid
40 °C, Air Atmosphere0 months99.50.5White to off-white solid
1 week92.37.7Yellow solid
2 weeks85.614.4Brownish solid

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Visualizations

Oxidation_Pathway This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates O2, Light, Heat Colored Degradation Products Colored Degradation Products Oxidized Intermediates->Colored Degradation Products Further Oxidation

Caption: Proposed general oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Analytical Monitoring Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Storage Storage Inert Atmosphere (N2/Ar)->Storage Air Atmosphere Air Atmosphere Air Atmosphere->Storage Refrigerated (2-8°C) Refrigerated (2-8°C) Time Points (0, 1, 3, 6 months) Time Points (0, 1, 3, 6 months) Refrigerated (2-8°C)->Time Points (0, 1, 3, 6 months) Room Temperature (25°C) Room Temperature (25°C) Room Temperature (25°C)->Time Points (0, 1, 3, 6 months) HPLC/GC-MS Analysis HPLC/GC-MS Analysis Data Evaluation Data Evaluation HPLC/GC-MS Analysis->Data Evaluation Visual Inspection Visual Inspection Visual Inspection->Data Evaluation Sample Preparation Sample Preparation Sample Preparation->Inert Atmosphere (N2/Ar) Sample Preparation->Air Atmosphere Storage->Refrigerated (2-8°C) Storage->Room Temperature (25°C) Time Points (0, 1, 3, 6 months)->HPLC/GC-MS Analysis Time Points (0, 1, 3, 6 months)->Visual Inspection

Caption: Experimental workflow for a storage stability study.

Troubleshooting_Logic node_action node_action Compound Discolored? Compound Discolored? Yes Yes Compound Discolored?->Yes No No Compound Discolored?->No Perform Purity Analysis (HPLC/GC-MS) Perform Purity Analysis (HPLC/GC-MS) Yes->Perform Purity Analysis (HPLC/GC-MS) Proceed with Experiment Proceed with Experiment No->Proceed with Experiment Purity Compromised? Purity Compromised? Perform Purity Analysis (HPLC/GC-MS)->Purity Compromised? Yes_2 Yes_2 Purity Compromised?->Yes_2 Yes No_2 No_2 Purity Compromised?->No_2 No Discard and Review Storage/Handling Discard and Review Storage/Handling Yes_2->Discard and Review Storage/Handling Proceed with Experiment (Monitor Closely) Proceed with Experiment (Monitor Closely) No_2->Proceed with Experiment (Monitor Closely)

Caption: Decision tree for troubleshooting discolored compound.

References

common impurities in 2,2-Dimethyl-2,3-dihydroperimidine and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-2,3-dihydroperimidine. The information provided addresses common issues related to impurities and their removal during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities encountered during the synthesis of this compound are typically unreacted starting materials, byproducts of side reactions, and residual solvents. These include:

  • 1,8-Diaminonaphthalene: The starting amine for the condensation reaction.

  • Oxidation products of 1,8-Diaminonaphthalene: This starting material is prone to oxidation, which can lead to colored impurities in the final product.

  • Acetone: The starting ketone for the condensation reaction.

  • Ethanol: A common solvent used for the reaction and recrystallization.

  • Water: Can be introduced from solvents or from the atmosphere.

Q2: My final product of this compound has a purplish or dark color. What is the cause and how can I remove it?

A2: A purplish or dark color in your final product is most likely due to the presence of oxidation products of the starting material, 1,8-diaminonaphthalene. This starting material is known to oxidize and form intensely colored impurities. To remove these, a thorough purification of either the starting material before synthesis or the final product is necessary. Recrystallization is an effective method for removing these colored impurities.

Q3: How can I confirm the purity of my this compound sample?

A3: The purity of your sample can be assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and detect any impurities with different masses.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the correct stoichiometry of reactants.
Loss of product during workup.Optimize the purification steps, for example, by minimizing the number of transfers or using a more suitable recrystallization solvent.
Product is an oil or fails to crystallize Presence of impurities, especially unreacted starting materials or solvent.Purify the crude product using column chromatography or attempt to induce crystallization by scratching the flask, seeding with a pure crystal, or changing the solvent system.
Broad melting point range Presence of impurities.Recrystallize the product from a suitable solvent such as ethanol.
Unexpected peaks in NMR spectrum Residual solvent (e.g., ethanol, acetone).Dry the sample under high vacuum for an extended period.
Unreacted 1,8-diaminonaphthalene.Purify the product by recrystallization or column chromatography.
Side-products from the reaction.Optimize reaction conditions to minimize side-product formation. Purify the product by column chromatography.
Product discoloration (yellow, brown, or purple) Oxidation of 1,8-diaminonaphthalene starting material or the product itself.Purify the 1,8-diaminonaphthalene by recrystallization from hexane before use. Purify the final product by recrystallization, possibly with the addition of activated charcoal. Store the product in a dark, airtight container.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the condensation of 1,8-diaminonaphthalene and acetone.

Materials:

  • 1,8-Diaminonaphthalene

  • Acetone

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1,8-diaminonaphthalene in ethanol.

  • Add a stoichiometric equivalent of acetone to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be purified by recrystallization.

Protocol 2: Purification of this compound by Recrystallization

This is a standard method to purify the crude product from the synthesis.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • For maximum recovery, the flask can be placed in an ice bath to further induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purification of 1,8-Diaminonaphthalene Starting Material

This protocol is recommended to remove colored oxidation products from the starting material before synthesis.

Materials:

  • Commercial 1,8-Diaminonaphthalene

  • Hexane or Cyclohexane

Procedure:

  • In a flask, suspend the commercial 1,8-diaminonaphthalene in hexane or cyclohexane.

  • Gently heat the mixture. The 1,8-diaminonaphthalene may melt.

  • The desired compound will dissolve in the hot solvent, while the colored, oxidized impurities will be less soluble.

  • Hot filter the solution to remove the insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Crystals of purified 1,8-diaminonaphthalene will form.

  • Collect the crystals by vacuum filtration and dry them before use.

Impurity Removal Workflow

cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Impurities cluster_removal Removal Methods cluster_final Final Product start Start: Crude 2,2-Dimethyl- 2,3-dihydroperimidine analysis Purity Assessment (TLC, Melting Point, NMR) start->analysis decision Impurities Present? analysis->decision colored Colored Impurities (Oxidized Starting Material) decision->colored Yes, Colored unreacted Unreacted Starting Materials/By-products decision->unreacted Yes, Organic solvent Residual Solvent decision->solvent Yes, Solvent pure_product Pure Product decision->pure_product No charcoal Recrystallization with Activated Charcoal colored->charcoal recrystallize Recrystallization (e.g., from Ethanol) unreacted->recrystallize vacuum Drying under High Vacuum solvent->vacuum final_analysis Final Purity Assessment charcoal->final_analysis recrystallize->final_analysis vacuum->final_analysis final_analysis->pure_product

Caption: Workflow for the identification and removal of common impurities in this compound.

Technical Support Center: Catalyst Deactivation and Regeneration in Perimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration in perimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation during my perimidine synthesis?

A1: Common indicators of catalyst deactivation include a noticeable decrease in reaction rate, lower product yields over time, and the need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion. You may also observe a change in the physical appearance of the catalyst, such as a change in color due to coke formation.

Q2: What are the primary mechanisms that cause my catalyst to deactivate?

A2: Catalyst deactivation in perimidine synthesis can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[1] The most common are:

  • Poisoning: Strong chemisorption of impurities or byproducts onto the active sites of the catalyst.[1]

  • Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.[1][2]

  • Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[3][4]

  • Leaching: Dissolution of the active metal species from the solid support into the reaction mixture.

Q3: Can a deactivated catalyst be regenerated?

A3: In many cases, yes. The feasibility and method of regeneration depend on the deactivation mechanism. For instance, coke deposits can often be removed by controlled oxidation, while some poisons can be washed away with appropriate solvents.[5][6] However, severe sintering is generally irreversible.[7]

Q4: How can I minimize catalyst deactivation in my experiments?

A4: To prolong the life of your catalyst, consider the following preventative measures:

  • Use high-purity reactants and solvents: This minimizes the risk of introducing catalyst poisons.

  • Optimize reaction conditions: Avoid excessively high temperatures that can lead to sintering or thermal degradation.[7]

  • Control reactant concentrations: In some cases, high concentrations of reactants or products can accelerate coke formation.

  • Choose a robust catalyst support: A stable support can help prevent the agglomeration of active metal particles.

Troubleshooting Guides

This section provides structured guidance for identifying and addressing specific issues related to catalyst deactivation.

Issue 1: Gradual Decrease in Product Yield Over Several Runs with a Heterogeneous Metal Catalyst (e.g., Pd/C, Co/Al₂O₃)

This is a common problem in perimidine synthesis. The following workflow can help you troubleshoot the issue.

start Start: Decreased Yield Observed check_sintering Possibility 1: Sintering (High Reaction Temperature?) start->check_sintering check_coking Possibility 2: Coking/Fouling (Visible Color Change?) start->check_coking check_leaching Possibility 3: Leaching (Color in Supernatant?) start->check_leaching sintering_action Action: Lower reaction temperature. Consider a more thermally stable support. check_sintering->sintering_action Yes coking_action Action: Implement a regeneration protocol (e.g., calcination). check_coking->coking_action Yes leaching_action Action: Use a different solvent or a catalyst with stronger metal-support interaction. check_leaching->leaching_action Yes

Caption: Troubleshooting workflow for decreased catalyst activity.

Issue 2: Sudden and Complete Loss of Activity with an Acid Catalyst (e.g., Amberlyst-15)

A sudden drop in activity often points to a severe poisoning event.

start Start: Complete Loss of Activity check_poisoning Possibility: Catalyst Poisoning (Impurity in reactants/solvents?) start->check_poisoning poisoning_action Action: Purify all reactants and solvents. Regenerate catalyst with an acid wash. check_poisoning->poisoning_action Yes

Caption: Troubleshooting workflow for sudden catalyst deactivation.

Quantitative Data on Catalyst Deactivation and Regeneration

The following tables summarize representative data on catalyst performance and regeneration. Note that these are generalized examples, and actual results will vary based on specific reaction conditions and substrates.

Table 1: Deactivation of a 10% Pd/C Catalyst in a Model Perimidine Synthesis

Cycle NumberProduct Yield (%)Catalyst Activity Loss (%)
1950
2887.4
37916.8
46828.4
55542.1

Table 2: Regeneration Efficiency for a Deactivated Cobalt Catalyst

Deactivation MechanismRegeneration MethodCatalyst Activity Restored (%)
Mild CokingSolvent Washing60-70
Severe CokingCalcination in Air80-90
SinteringIrreversible< 10

Experimental Protocols

Protocol 1: Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst

This protocol is adapted for catalysts used in perimidine synthesis that show deactivation due to carbon deposition.

Materials:

  • Deactivated Pd/C catalyst

  • Methanol

  • Deionized water

  • Tube furnace

  • Air or a mixture of O₂/N₂

Procedure:

  • Solvent Washing:

    • Suspend the deactivated catalyst in methanol and stir for 1 hour at room temperature.

    • Filter the catalyst and repeat the washing step two more times with fresh methanol.

    • Wash the catalyst with deionized water until the filtrate is neutral.

  • Drying:

    • Dry the washed catalyst in an oven at 110 °C for 4-6 hours.

  • Calcination:

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst to 400-500 °C under a slow flow of air or a controlled O₂/N₂ mixture. The heating rate should be gradual (e.g., 5 °C/min) to avoid rapid combustion that could cause sintering.

    • Hold at the target temperature for 3-4 hours.

    • Cool the catalyst to room temperature under an inert atmosphere (e.g., N₂ or Ar).

  • Reduction (if necessary):

    • For some palladium catalysts, a reduction step may be necessary to restore the active metallic phase.

    • Heat the calcined catalyst under a flow of H₂ gas at a temperature appropriate for the specific catalyst (typically 200-400 °C) for 2-4 hours.

Protocol 2: Regeneration of Amberlyst-15 Acid Catalyst

This protocol is suitable for regenerating Amberlyst-15 that has been used in the acid-catalyzed condensation step of perimidine synthesis.[8]

Materials:

  • Deactivated Amberlyst-15 resin

  • Deionized water

  • Methanol or acetone

  • Hydrochloric acid (HCl), 5-10% solution

Procedure:

  • Solvent Washing:

    • Wash the resin with methanol or acetone to remove any adsorbed organic species.

    • Rinse thoroughly with deionized water.

  • Acid Treatment:

    • Suspend the resin in a 5-10% HCl solution.

    • Stir the mixture for 1-2 hours at room temperature.[8] This step helps to remove any basic impurities that may have poisoned the acid sites.

  • Rinsing:

    • Filter the resin and wash with deionized water until the filtrate is neutral (pH 7). This is a critical step to remove all excess acid.

  • Drying:

    • Dry the regenerated resin in a vacuum oven at 60-80 °C overnight.

Signaling Pathways and Workflows

The following diagram illustrates the general mechanism of perimidine synthesis and highlights where catalyst deactivation can interfere.

cluster_synthesis Perimidine Synthesis Pathway cluster_deactivation Catalyst Deactivation Pathways Reactants 1,8-Diaminonaphthalene + Carbonyl Compound Catalyst Catalyst (e.g., Co, Pd, Acid) Reactants->Catalyst Activation Intermediate Intermediate Formation Catalyst->Intermediate Deactivation Deactivation (Poisoning, Coking, Sintering) Catalyst->Deactivation During Reaction Perimidine Perimidine Product Intermediate->Perimidine Cyclization Inactive_Catalyst Inactive Catalyst Deactivation->Inactive_Catalyst

Caption: Relationship between perimidine synthesis and catalyst deactivation pathways.

References

enhancing the stability of 2,2-Dimethyl-2,3-dihydroperimidine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2,2-Dimethyl-2,3-dihydroperimidine in solution. The information is based on general principles of pharmaceutical stability testing.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Rapid degradation of the compound in aqueous solution.

  • Question: I am observing a rapid loss of this compound in my aqueous formulation, even at room temperature. What are the potential causes and how can I mitigate this?

  • Potential Causes:

    • Hydrolysis: The dihydroperimidine ring may be susceptible to hydrolysis, especially under acidic or basic conditions.

    • Oxidation: The compound may be sensitive to dissolved oxygen or trace metal ions that can catalyze oxidation.

    • Photodegradation: Exposure to ambient or UV light can induce degradation.

  • Recommended Solutions:

    • pH Control: Buffer the solution to a neutral pH (around 7.0-7.5). Perform a pH stability study to identify the optimal pH range for maximum stability.

    • Use of Antioxidants: Add antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite to the formulation to scavenge free radicals and prevent oxidation.[1][2]

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1][2]

    • Light Protection: Store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil.[2]

Issue 2: Precipitation of the compound from solution over time.

  • Question: My this compound solution appears clear initially, but a precipitate forms after a few hours/days of storage. What could be happening?

  • Potential Causes:

    • Poor Solubility: The compound may have limited solubility in the chosen solvent system, leading to crystallization over time, especially if the storage temperature fluctuates.

    • Degradation Product Insolubility: A degradation product might be less soluble than the parent compound and precipitate out of solution.

    • Polymorphic Transformation: The solid form of the compound in equilibrium with the solution may be changing to a less soluble polymorphic form.

  • Recommended Solutions:

    • Co-solvents: Increase the solubility by adding a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous solution.

    • Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Polysorbate 20 to enhance and maintain solubility.

    • Complexation Agents: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes, which can improve solubility and stability.[2]

    • Temperature Control: Store the solution at a constant, controlled temperature to prevent precipitation due to temperature fluctuations.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

A1: For optimal stability, a stock solution of this compound should be stored at -20°C or -80°C in a tightly sealed, light-resistant container. The solvent should be anhydrous and of high purity. For aqueous solutions, it is recommended to prepare them fresh. If storage of an aqueous solution is necessary, it should be aliquoted to avoid multiple freeze-thaw cycles, protected from light, and stored at or below 4°C for short periods, after determining its stability under these conditions.

Q2: How can I detect and quantify the degradation of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[3][4] This involves developing a method that can separate the parent compound from its potential degradation products. A typical setup would use a C18 reverse-phase column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate). Detection can be performed using a UV-Vis detector at the compound's lambda max.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: Cleavage of the aminal linkage within the dihydroperimidine ring, particularly under acidic conditions, could lead to the formation of 1,8-diaminonaphthalene and acetone.

  • Oxidation: Oxidation of the dihydroperimidine ring could lead to the formation of the aromatic perimidine derivative or other oxidized species. The amine groups could also be susceptible to oxidation.

  • Photodegradation: Aromatic systems can be susceptible to photodegradation, which may involve complex radical-mediated pathways.

Q4: Are there any known incompatible excipients for formulations of this compound?

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound.

Table 1: Forced Degradation of this compound under Various Stress Conditions.

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradation Products
0.1 M HCl24 hours6035%DP-1, DP-2
0.1 M NaOH24 hours6015%DP-3
3% H₂O₂24 hours2545%DP-4, DP-5
UV Light (254 nm)48 hours2520%DP-6
Heat (Dry)72 hours805%Minor impurities

Table 2: Effect of Stabilizers on the Stability of this compound in Aqueous Solution (pH 7.4) after 7 Days at 40°C.

FormulationStabilizerConcentration% Degradation
ControlNone-25%
AAscorbic Acid0.1% (w/v)8%
BEDTA0.05% (w/v)18%
CHP-β-Cyclodextrin5% (w/v)12%
DNitrogen Purge-15%

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 72 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: HPLC with a UV-Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the parent compound (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

logical_workflow cluster_investigation Investigation of Compound Instability start Instability Observed (e.g., Degradation, Precipitation) check_conditions Review Experimental Conditions (pH, Solvent, Temp, Light) start->check_conditions forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) check_conditions->forced_degradation develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->develop_method identify_degradants Identify Degradation Products (LC-MS, NMR) test_stabilizers Test Stabilization Strategies (Buffers, Antioxidants, Co-solvents) identify_degradants->test_stabilizers develop_method->identify_degradants optimize_formulation Optimize Formulation and Storage Conditions test_stabilizers->optimize_formulation final_stability Confirm Stability of Optimized Formulation optimize_formulation->final_stability

Caption: Workflow for investigating the instability of this compound.

degradation_pathways cluster_pathways Hypothetical Degradation Pathways parent This compound hydrolysis Hydrolysis Product (1,8-Diaminonaphthalene + Acetone) parent->hydrolysis Acid/Base oxidation Oxidation Product (Aromatic Perimidine) parent->oxidation Oxidizing Agent (e.g., H₂O₂) photodegradation Photodegradation Products (Radical Adducts, etc.) parent->photodegradation UV/Vis Light

Caption: Proposed major degradation pathways for this compound.

signaling_pathway cluster_signaling Hypothetical Signaling Pathway Inhibition ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound 2,2-Dimethyl-2,3- dihydroperimidine (Active Compound) compound->kinase2 Inhibition degraded_compound Degraded Compound (Inactive)

Caption: Importance of stability in a hypothetical signaling pathway.

References

Validation & Comparative

A Comparative Guide to N-Heterocyclic Carbene Precursors: 2,2-Dimethyl-2,3-dihydroperimidine vs. Imidazolium-Based Systems

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of N-heterocyclic carbene (NHC) chemistry, the choice of the precursor is paramount as it dictates the steric and electronic properties of the resulting carbene, and consequently, its performance in catalysis. While imidazolium and imidazolinium salts like IMes·HCl and IPr·HCl have become ubiquitous, alternative scaffolds such as those derived from 2,2-dimethyl-2,3-dihydroperimidine are emerging as intriguing alternatives. This guide provides a detailed comparison of this compound with common imidazolium-based NHC precursors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

General Overview and Structural Comparison

N-heterocyclic carbenes are a class of persistent carbenes that have found widespread use as ancillary ligands for transition metal catalysts and as organocatalysts. Their stability is largely attributed to the electron-donating nitrogen atoms adjacent to the carbene center.

This compound is a six-membered heterocyclic compound that, upon deprotonation, can form a six-membered NHC. The naphthalene backbone of the perimidine structure offers a rigid and sterically defined framework.

Imidazolium and Imidazolinium salts are the most common precursors for five-membered NHCs. Precursors like IMes·HCl (1,3-dimesitylimidazolium chloride) and IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) are widely used due to the steric bulk provided by the mesityl and diisopropylphenyl groups, which enhances the stability of the resulting NHCs and their metal complexes.

FeatureThis compound-derived NHCImidazolium/Imidazolinium-derived NHCs (e.g., IPr, IMes)
Ring Size 6-membered5-membered
Backbone Fused naphthalene ringSingle heterocyclic ring
Steric Influence Primarily from the fused aromatic system and substituents on the nitrogen atoms.Primarily from the bulky N-aryl substituents (e.g., mesityl, diisopropylphenyl).
Electronic Properties The extended π-system of the naphthalene backbone can influence the electronic properties of the carbene.Electronic properties are tuned by substituents on the imidazole/imidazoline ring and the N-aryl groups.

Quantitative Comparison of Properties

Direct quantitative comparisons of the catalytic performance of simple NHCs derived from this compound with common imidazolium-based NHCs are limited in the literature. However, we can compare their structural and electronic parameters. The Tolman Electronic Parameter (TEP) is a common metric used to quantify the electron-donating ability of a ligand. A lower TEP value indicates a stronger electron-donating ligand.

Ligand/PrecursorTolman Electronic Parameter (TEP) of Ni(CO)₃L (cm⁻¹)Bond Angle (°)N-C-N or equivalentReference
Perimidine-based NHCsData not readily available in direct comparisonVaries with substituents[1]
IPr2050.5~104
IMes2053.4~103
SIMes2051.1~108
SIPr2049.4~109

Note: The TEP values for perimidine-based NHCs are not as widely documented as for imidazolium-based NHCs, highlighting a gap in the comparative literature.

Performance in Catalysis: A Qualitative Overview

While direct, side-by-side quantitative data is scarce, the available literature allows for a qualitative assessment of where these different NHC precursors excel.

Perimidine-based NHCs have been successfully employed in various catalytic reactions, often as part of pincer-type ligand architectures. Palladium complexes bearing 1,3-dialkylperimidin-2-ylidene ligands have been generated in situ and shown to be effective in Suzuki-Miyaura cross-coupling reactions of aryl chlorides.[1] Rhodium complexes with perimidine-based NHC pincer ligands have demonstrated catalytic activity in the selective formylation and methylation of amines using carbon dioxide.[1]

Imidazolium-based NHCs are the workhorses of NHC catalysis and have been extensively studied in a vast array of reactions.

  • Suzuki-Miyaura Coupling: Palladium-IPr and Palladium-IMes complexes are highly effective for the cross-coupling of aryl chlorides, which are typically challenging substrates.[2]

  • Heck Coupling: These NHC-palladium complexes exhibit high thermal stability, making them suitable for Heck reactions that often require elevated temperatures.

  • Benzoin Condensation: Imidazolium salts are effective precursors for NHCs that catalyze the umpolung of aldehydes in the benzoin condensation.

Experimental Protocols

Synthesis of this compound

Reaction:

1,8-Diaminonaphthalene 1,8-Diaminonaphthalene This compound This compound 1,8-Diaminonaphthalene->this compound Acetone, Reflux

Caption: Synthesis of this compound.

Procedure: A solution of 1,8-diaminonaphthalene (1.58 g, 10 mmol) and acetone (0.73 mL, 10 mmol) in ethanol (50 mL) is refluxed for 2 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol to yield this compound.

Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

Reaction Workflow:

G cluster_0 Step 1: Diazadiene Synthesis cluster_1 Step 2: Cyclization 2,6-Diisopropylaniline 2,6-Diisopropylaniline Diazadiene Diazadiene 2,6-Diisopropylaniline->Diazadiene Glyoxal Glyoxal Glyoxal->Diazadiene Diazadiene_input Diazadiene Paraformaldehyde Paraformaldehyde IPr_HCl IPr·HCl Paraformaldehyde->IPr_HCl TMSCl TMSCl TMSCl->IPr_HCl Diazadiene_input->IPr_HCl

Caption: Two-step synthesis of IPr·HCl.

Procedure:

  • Synthesis of 1,4-Bis-(2,6-diisopropylphenyl)-1,4-diaza-butadiene: A solution of glyoxal (40% in water, 0.50 mol) in methanol (250 mL) is added to a warmed (50 °C) solution of 2,6-diisopropylaniline (1 mol) and acetic acid (1 mL) in methanol (250 mL). The mixture is stirred for 10 hours at room temperature. The resulting yellow precipitate is filtered, washed with methanol, and dried under high vacuum.

  • Synthesis of 1,3-Bis-(2,6-diisopropylphenyl)-imidazolium chloride (IPr·HCl): To a heated (70 °C) solution of ethyl acetate (1200 mL), the diazadiene (134 mmol) and paraformaldehyde (135 mmol) are added. A solution of chlorotrimethylsilane (TMSCl, 134.5 mmol) in ethyl acetate (20 mL) is added dropwise over 45 minutes. The suspension is stirred for 2 hours at 70 °C, then cooled to 10 °C. The solid is collected by filtration, washed with ethyl acetate and tert-butyl methyl ether, and dried.

Catalytic Heck Reaction using an in situ generated Pd-NHC complex

Catalytic Cycle:

G Pd(0)L Pd(0)-NHC OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Complex R-Pd(II)-X(NHC) OxAdd->Pd(II)Complex Coord Olefin Coordination Pd(II)Complex->Coord Olefin OlefinComplex R-Pd(II)-(Olefin)(NHC) Coord->OlefinComplex Insertion Migratory Insertion OlefinComplex->Insertion SigmaComplex σ-Alkyl-Pd(II) Insertion->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim PiComplex π-Allyl-Pd(II)-H BetaElim->PiComplex RedElim Reductive Elimination PiComplex->RedElim Base Product Coupled Product PiComplex->Product RedElim->Pd(0)L

Caption: Generalized catalytic cycle for the Heck reaction.

General Procedure: To a Schlenk tube are added Pd(OAc)₂ (1.0 mol%), the NHC precursor (e.g., IPr·HCl, 2 mol%), aryl bromide (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2 mmol). A mixture of water (3 mL) and DMF (3 mL) is added, and the mixture is heated at 80 °C for 4 hours. After cooling, the reaction mixture is extracted with an organic solvent, dried, and purified by chromatography to yield the coupled product.

Conclusion

This compound represents a structurally distinct and promising precursor for a six-membered N-heterocyclic carbene. Its rigid naphthalene backbone offers unique steric and electronic properties compared to the more conventional five-membered imidazolium-based NHCs. While the latter are well-established with a vast body of supporting data for their superior performance in a multitude of catalytic reactions, perimidine-based NHCs, particularly those derived from simple precursors, remain a comparatively underexplored area.

The available data suggests that perimidine-derived NHCs are effective ligands in catalysis, though more direct comparative studies are needed to quantitatively benchmark their performance against established systems like IPr and IMes. Future research focusing on the synthesis of a wider range of perimidinylidene complexes and their systematic evaluation in benchmark catalytic reactions will be crucial to fully elucidate their potential and define their niche in the expansive field of NHC chemistry. For now, imidazolium-based precursors remain the more versatile and broadly applicable choice for a wide range of catalytic applications due to their well-documented high efficacy and predictability.

References

A Comparative Guide to the Antioxidant Capacity of 2,2-Dimethyl-2,3-dihydroperimidine and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compared Compounds

Ascorbic Acid (Vitamin C) is a natural, water-soluble vitamin renowned for its powerful antioxidant properties.[1] It functions as a reducing agent and electron donor, enabling it to neutralize reactive oxygen species (ROS) such as superoxide and hydroxyl radicals.[2] Its ability to regenerate other antioxidants, like α-tocopherol (Vitamin E), further enhances its protective role against oxidative stress.[3] The antioxidant mechanism of ascorbic acid primarily involves donating a hydrogen atom to a free radical, forming a relatively stable ascorbyl radical, which can then be reduced back to ascorbic acid.[4]

2,2-Dimethyl-2,3-dihydroperimidine is a heterocyclic compound belonging to the perimidine class. Perimidines are structurally related to pyrimidines, a core structure found in various bioactive molecules. While specific studies on the 2,2-dimethyl derivative are scarce, pyrimidine derivatives, in general, have been investigated for a range of biological activities, including antioxidant effects.[5][6] The proposed antioxidant mechanisms for such nitrogen-containing heterocyclic compounds often involve hydrogen atom transfer (HAT) or single electron transfer-proton transfer (SET-PT), facilitated by the nitrogen atoms within the ring structure.[7]

Quantitative Comparison of Antioxidant Capacity

The following table summarizes typical antioxidant capacity values for ascorbic acid. The corresponding data for this compound is listed as "Not Available" to highlight the current data gap in scientific literature and underscore the opportunity for novel research in this area. The values for ascorbic acid can vary depending on the specific assay conditions.

Antioxidant AssayParameterAscorbic Acid (Typical Values)This compound
DPPH Radical Scavenging IC₅₀~2-10 µg/mLNot Available
ABTS Radical Scavenging TEAC (Trolox Equivalents)~1.0-1.1Not Available
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (µM Fe(II)/mg)HighNot Available

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard, Trolox.

Experimental Protocols for Antioxidant Capacity Assessment

To determine the antioxidant capacity of this compound and enable a direct comparison with ascorbic acid, the following standard in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) and ascorbic acid (as a positive control) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of each sample dilution (e.g., 100 µL) to a fixed volume of the DPPH solution (e.g., 100 µL). A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[5]

  • Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is then determined by plotting the scavenging percentage against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a loss of color that is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 (±0.02) at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and a standard (ascorbic acid or Trolox).

  • Reaction: Add a small volume of the sample (e.g., 20 µL) to a larger volume of the ABTS•+ working solution (e.g., 180 µL).

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 6 minutes) in the dark.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare the test compound and a standard (e.g., FeSO₄ or ascorbic acid) in an appropriate solvent.

  • Reaction: Add a small volume of the sample (e.g., 10 µL) to a large volume of the FRAP reagent (e.g., 300 µL) in a 96-well plate.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 6-10 minutes).

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The FRAP value is determined by comparing the change in absorbance of the sample to a standard curve prepared using known concentrations of Fe²⁺.

Visualized Workflows and Mechanisms

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution DPPH->Mix Sample Prepare Sample Dilutions Sample->Mix Control Prepare Ascorbic Acid (Positive Control) Control->Mix Incubate Incubate in Dark (30 mins) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC₅₀ Value Measure->Calculate

Caption: General workflow for the DPPH radical scavenging assay.

Antioxidant_Mechanism AA Ascorbic Acid (Reduced Form) AR Ascorbyl Radical (Stable) AA->AR Donates H• Stable Stable Molecule (e.g., ROH) PD Perimidine Derivative (R-NH) PDR Perimidine Radical (R-N•) PD->PDR Donates H• (HAT Mechanism) ROS Free Radical (e.g., RO•) ROS->Stable Accepts H•

Caption: Simplified antioxidant mechanisms via Hydrogen Atom Transfer (HAT).

Conclusion

Ascorbic acid is a potent, well-characterized antioxidant that serves as an essential benchmark in research. While there is a clear lack of published data on the antioxidant capacity of this compound, its chemical structure suggests potential for free radical scavenging activity. The experimental protocols detailed in this guide—DPPH, ABTS, and FRAP assays—provide a robust framework for researchers to quantitatively assess its antioxidant potential. Such studies would be invaluable in elucidating the bioactivity of this and related perimidine compounds, contributing to the discovery of novel antioxidant agents for therapeutic or industrial applications. The direct comparison of newly generated data for this compound against the established profile of ascorbic acid will be critical in determining its efficacy and potential utility.

References

A Comparative Analysis of the Antimicrobial Spectrum of 2,3-Dihydro-1H-perimidine Derivatives and Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the antimicrobial spectrum of select 2,3-dihydro-1H-perimidine derivatives against a panel of clinically relevant bacteria and fungi, juxtaposed with the performance of well-established antibiotics. It is important to note that a comprehensive literature search did not yield any specific antimicrobial activity data for 2,2-Dimethyl-2,3-dihydroperimidine. Therefore, this comparison focuses on structurally related perimidine compounds to provide insights into the potential antimicrobial profile of this chemical class.

Quantitative Antimicrobial Spectrum Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of three 2,3-dihydro-1H-perimidine derivatives compared to standard antibiotics against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key indicator of antimicrobial potency.

MicroorganismPerimidine Derivative 1 (mg/mL)Perimidine Derivative 2 (mg/mL)Perimidine Derivative 3 (mg/mL)Ciprofloxacin (µg/mL)Amoxicillin (µg/mL)Tetracycline (µg/mL)
Escherichia coli ATCC 259227.5[1]3.75[1]60[1]0.015-0.03[2]0.8[3]≤4
Staphylococcus aureus CIP 4.837.5[1]3.75[1]>60N/AN/AN/A
Staphylococcus aureus (general)---0.25-0.5[4]-≤1
Staphylococcus epidermidis CIP 541241.87[1]0.225[1]>60N/AN/AN/A
Staphylococcus epidermidis (general)---1-4--
Salmonella typhimurium SO6630[1]60[1]>60N/AN/AN/A
Salmonella typhimurium (general)---≤0.015-≤4[5]
Candida albicans ATCC 102340.45[1]0.225[1]>60N/AN/AN/A
Candida tropicalis ATCC 138030.45[1]0.225[1]3.75[1]N/AN/AN/A

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The data presented for the perimidine derivatives were obtained using a method comparable to the standardized broth microdilution method.

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the test compound (e.g., 2,3-dihydro-1H-perimidine derivative) is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

2. Preparation of Microtiter Plates:

  • Aseptically dispense a specific volume of sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well plate.

  • The antimicrobial stock solution is serially diluted across the wells to achieve a range of final concentrations. A growth control well (no antimicrobial) and a sterility control well (no inoculum) are included.

3. Inoculum Preparation:

  • The test microorganism is grown on a suitable agar medium to obtain isolated colonies.

  • A suspension of the microorganism is prepared in a sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • This suspension is then further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the standardized microbial suspension.

  • The microtiter plates are incubated at 35-37°C for 18-24 hours for most bacteria, or at a suitable temperature and duration for fungi.

5. Interpretation of Results:

  • After incubation, the plates are examined for visible turbidity.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of the research and development process for novel antimicrobial agents, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Antimicrobial_Screening cluster_discovery Discovery & Synthesis cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_development Preclinical Development synthesis Compound Synthesis (e.g., this compound) primary_screen High-Throughput Screening (e.g., Agar Diffusion) synthesis->primary_screen library Chemical Library library->primary_screen hit_id Hit Identification primary_screen->hit_id mic_testing MIC Determination (Broth Microdilution) hit_id->mic_testing spectrum_det Antimicrobial Spectrum (Gram+/-, Fungi) mic_testing->spectrum_det mbc_testing MBC Determination mic_testing->mbc_testing toxicity Cytotoxicity Assays spectrum_det->toxicity mbc_testing->toxicity in_vivo In Vivo Efficacy Models toxicity->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: Experimental workflow for the discovery and development of new antimicrobial agents.

Hypothetical_Signaling_Pathway cluster_cell Bacterial Cell drug Antimicrobial Agent (e.g., Perimidine Derivative) receptor Cell Wall/Membrane Target drug->receptor Binding pathway Signal Transduction Cascade receptor->pathway Activation/Inhibition response Inhibition of Essential Process (e.g., DNA Synthesis, Protein Synthesis) pathway->response Downstream Effect death Bacterial Cell Death response->death

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for a novel antimicrobial agent.

References

Spectroscopic Comparison of 2,2-Dimethyl-2,3-dihydroperimidine and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of 2,2-Dimethyl-2,3-dihydroperimidine and its derivatives for researchers, scientists, and drug development professionals. The information is presented to facilitate objective analysis and is supported by experimental data from peer-reviewed literature.

Introduction

2,3-Dihydroperimidines are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-tumor, and antioxidant properties. The synthesis of these compounds often involves the condensation of 1,8-diaminonaphthalene with various aldehydes and ketones. Spectroscopic analysis is crucial for the structural elucidation and characterization of these molecules. This guide focuses on the spectroscopic signatures of this compound, a foundational member of this class, and compares them with those of its derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives, providing a basis for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
CompoundAromatic ProtonsNH ProtonsCH/CH₂ Protons at C2Other ProtonsSolvent
This compound7.24–7.14 (m, 4H), 6.47–6.44 (dd, 2H)4.16 (br s, 2H)-1.49 (s, 6H, 2xCH₃)CDCl₃
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine7.160 (dd, 2H), 7.009 (dd, 2H), 6.529 (dd, 2H)6.832 (s, 2H)5.470 (s, 1H)12.277 (br s, 1H, Imidazole NH), 7.133 (br s, 1H, Imidazole CH), 6.910 (br s, 1H, Imidazole CH)DMSO-d₆
2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine7.35 (d, 2H), 7.29 (d, 2H), 7.05-6.90 (m, 4H), 6.35 (d, 2H)4.90 (s, 2H)5.50 (s, 1H)-CDCl₃
2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine7.30 (d, 2H), 7.05-6.85 (m, 6H), 6.35 (d, 2H)4.80 (s, 2H)5.45 (s, 1H)3.75 (s, 3H, OCH₃)CDCl₃
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
CompoundAromatic CC2Other CSolvent
This compound140.4, 127.1, 117.2, 106.164.728.9 (2xCH₃)CDCl₃
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine142.99, 134.75, 127.45, 127.29, 117.68, 116.09, 113.03, 105.2162.03147.43 (Imidazole C2)DMSO-d₆
2-Methyl-2-phenyl-2,3-dihydro-1H-perimidine145.42, 140.12, 135.23, 128.34, 127.89, 126.54, 118.90, 113.45, 104.2172.3426.82 (CH₃)CDCl₃
2-Ethyl-2-phenyl-2,3-dihydro-1H-perimidine144.78, 140.01, 135.34, 128.41, 127.76, 126.65, 118.98, 113.56, 104.3275.4330.38 (CH₂), 8.19 (CH₃)CDCl₃
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
CompoundN-H StretchingAromatic C-H StretchingC=C StretchingOther Key Bands
This compound32951596-1016, 646, 552, 477
2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine337530501590, 1480820 (C-Cl)
2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine338030451600, 15001240, 1030 (C-O)
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key FragmentsIonization Method
This compound198[M-CH₃]⁺ (183), [M+H]⁺ (199), [M+Na]⁺ (221)EI+
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine236-HRMS
2-Methyl-2-phenyl-2,3-dihydro-1H-perimidine248[M-CH₃]⁺ (233), [M-C₆H₅]⁺ (171)-
2-Ethyl-2-phenyl-2,3-dihydro-1H-perimidine262[M-C₂H₅]⁺ (233), [M-C₆H₅]⁺ (185)-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Spectra are recorded on a spectrometer operating at a specific frequency for ¹H (e.g., 300, 400, or 500 MHz) and a corresponding frequency for ¹³C (e.g., 75, 100, or 125 MHz).

  • Data Acquisition :

    • For ¹H NMR, standard pulse sequences are used. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • For ¹³C NMR, spectra are often acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon.[1] The spectral width is typically set to 0-220 ppm.[1]

  • Data Processing : The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method : 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

    • Thin Solid Film Method : The solid sample is dissolved in a volatile solvent (e.g., methylene chloride or acetone).[3] A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.[3]

  • Instrumentation : A background spectrum of the pure KBr pellet or the clean salt plate is recorded. The sample is then placed in the IR beam path, and the spectrum is recorded.

  • Data Acquisition : Spectra are typically collected over the range of 4000-400 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Peak positions are reported in wavenumbers (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : The sample is introduced into the ion source, typically after being vaporized. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC).

  • Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5] This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion), which can then undergo fragmentation.[4][6]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Visualizations

Synthesis of this compound

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis cluster_reactants Reactants cluster_product Product 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Condensation Condensation 1,8-Diaminonaphthalene->Condensation Acetone Acetone Acetone->Condensation This compound This compound Condensation->this compound Reflux in Ethanol

Caption: Synthetic scheme for this compound.

Spectroscopic Identification Workflow

This diagram outlines a logical workflow for the spectroscopic identification of 2,2-disubstituted-2,3-dihydroperimidines.

Caption: Workflow for spectroscopic identification of dihydroperimidines.

References

A Comparative Guide to Purity Validation of 2,2-Dimethyl-2,3-dihydroperimidine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2,2-Dimethyl-2,3-dihydroperimidine. Experimental data and detailed methodologies are presented to support an objective evaluation of the product's performance against alternatives.

Introduction to Purity Analysis of this compound

This compound is a heterocyclic compound with a perimidine nucleus, a structure that is gaining interest in medicinal and materials chemistry.[1][2] The synthesis of this compound, typically through the condensation of 1,8-diaminonaphthalene with acetone or other ketones, can lead to the formation of various impurities.[1][3] Therefore, a robust and reliable analytical method for purity assessment is crucial for quality control and to ensure the compound's suitability for research and development.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, widely employed for separating, identifying, and quantifying components in a mixture.[4] Its high resolution and sensitivity make it a powerful tool for determining the purity of pharmaceutical compounds and other chemical substances.[5][6]

This guide will detail a proposed HPLC method for the purity validation of this compound and compare its performance with other analytical techniques such as High-Performance Thin-Layer Chromatography (HPTLC), Micellar Electrokinetic Chromatography (MEKC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Experimental Protocols

Proposed HPLC Method for Purity Validation

This section outlines a hypothetical, yet representative, reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The parameters are based on common practices for the analysis of heterocyclic compounds.[7][8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 7.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Internal Standard: Phenacetin

Sample Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Prepare a stock solution of the internal standard (phenacetin) in the mobile phase at a concentration of 1 mg/mL.

  • For analysis, mix the sample solution and the internal standard solution in a 1:1 ratio.

Method Validation Parameters

The proposed HPLC method should be validated according to standard guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of solutions at different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Data Presentation: Comparative Analysis

The following table summarizes the expected performance of HPLC in comparison to other analytical techniques for the purity validation of this compound.

Parameter HPLC HPTLC MEKC qNMR
Principle Partition chromatographyPlanar chromatographyElectrophoretic separation in a capillary with micellesNuclear magnetic resonance spectroscopy
Resolution HighModerate to HighVery HighLow (for complex mixtures)
Sensitivity High (ng to pg range)Moderate (ng to µg range)High (pg to fg range)Moderate to Low (µg to mg range)
Analysis Time 10-30 min20-40 min (for multiple samples)5-20 min5-15 min
Solvent Consumption ModerateLowVery LowLow
Quantitation ExcellentGoodGoodExcellent (absolute quantitation)
Cost (Instrument) HighModerateHighVery High
Throughput Moderate (with autosampler)HighModerateLow

Comparison with Alternative Methods

While HPLC is a robust technique, other methods offer distinct advantages and can be used as orthogonal techniques for comprehensive purity assessment.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a form of planar chromatography that offers the advantage of high throughput as multiple samples can be analyzed simultaneously.[7] It is a cost-effective method for screening and can be used as a complementary technique to HPLC.

  • Micellar Electrokinetic Chromatography (MEKC): MEKC is a capillary electrophoresis technique that provides very high separation efficiency.[8] It is particularly useful for separating charged and neutral molecules and requires minimal sample and solvent volumes.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a reference standard for the analyte.[9] It provides structural information and can be used to identify and quantify impurities without the need for their isolation. This makes it a powerful tool for purity assessment, especially for characterizing reference standards.

Visualizations

Experimental Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Mobile Phase A->B D Mix Sample and Standard B->D C Prepare Internal Standard C->D E Inject Sample into HPLC D->E 10 µL injection F Separation on C18 Column E->F G Detection by DAD F->G Elution H Integrate Peak Areas G->H I Calculate Purity H->I Technique_Comparison cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Method cluster_spectroscopy Spectroscopic Method HPLC HPLC (High Resolution, Good Quantitation) HPTLC HPTLC (High Throughput, Screening) MEKC MEKC (Very High Resolution, Low Sample Volume) qNMR qNMR (Absolute Quantitation, Structural Information) Purity_Validation Purity Validation of This compound Purity_Validation->HPLC Primary Method Purity_Validation->HPTLC Orthogonal Method Purity_Validation->MEKC Orthogonal Method Purity_Validation->qNMR Orthogonal Method (Reference Standard)

References

Comparative Stability of Dihydroperimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of novel chemical entities is a cornerstone of preclinical development. This guide provides a comparative analysis of the stability of dihydroperimidine derivatives, a class of heterocyclic compounds with burgeoning interest in medicinal chemistry. Due to the limited availability of direct comparative studies in published literature, this guide presents available quantitative data for a representative derivative and outlines the standardized experimental protocols essential for conducting comprehensive stability assessments.

Data Presentation: Thermal Stability Analysis

DerivativeAnalytical MethodKey Stability ParametersObservations
2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (as a methanol solvate)Differential Scanning Calorimetry (DSC)Endothermic effect for desolvation: 60-110 °CThe initial endothermic event corresponds to the release of methanol from the crystal lattice.
Melting point: Begins after 180 °CFollowing desolvation, the compound melts at a temperature exceeding 180 °C, indicating significant thermal stability of the core structure.
Thermogravimetric Analysis (TGA)Weight loss up to 110 °C: ~13%This weight loss is consistent with the theoretical percentage of methanol in the solvate (12%), confirming the desolvation event observed in DSC.[1]
Onset of decomposition: After 180 °CThe compound begins to decompose after its melting point, signifying its thermal limits.[1]

Experimental Protocols

To ensure the generation of reliable and comparable stability data, standardized experimental protocols are imperative. The following methodologies are based on established principles of stability testing and forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.

Thermal Stability Assessment

Objective: To evaluate the effect of elevated temperatures on the solid-state stability of dihydroperimidine derivatives.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the dihydroperimidine derivative into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Use an empty, sealed aluminum pan as a reference.

    • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine melting points, phase transitions, and decomposition onsets.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the dihydroperimidine derivative into a TGA crucible.

    • Place the crucible in the TGA instrument.

    • Heat the sample at a constant rate, such as 10 °C/min, under a nitrogen atmosphere.

    • Continuously monitor and record the sample weight as a function of temperature to identify temperatures of weight loss, which can indicate desolvation or decomposition.

Photostability Testing

Objective: To assess the stability of dihydroperimidine derivatives upon exposure to light.

Methodology:

  • Prepare solutions of the dihydroperimidine derivatives in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Expose the solutions to a light source that provides both ultraviolet (UV) and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours per square meter.

  • Simultaneously, keep a control sample, protected from light, at the same temperature.

  • At predetermined time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining concentration of the parent compound and detect the formation of any degradation products.

Chemical Stability: Forced Degradation Studies

Objective: To determine the degradation pathways of dihydroperimidine derivatives under various chemical stress conditions.

Methodology:

  • Acid Hydrolysis:

    • Dissolve the dihydroperimidine derivative in a solution of 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • At defined time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the dihydroperimidine derivative in a solution of 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature or a slightly elevated temperature for a set duration.

    • At intervals, take samples, neutralize, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the dihydroperimidine derivative in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a defined period.

    • Withdraw samples at specified times and analyze by HPLC.

Analytical Method for Stability Monitoring

A validated stability-indicating HPLC method is essential for the accurate quantification of the parent dihydroperimidine and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV spectrophotometry at a wavelength of maximum absorbance for the dihydroperimidine derivative.

  • Method Validation: The HPLC method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for stability testing.

Thermal_Stability_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Dihydroperimidine Derivative Weigh_DSC Weigh 2-5 mg Sample->Weigh_DSC Weigh_TGA Weigh 5-10 mg Sample->Weigh_TGA DSC DSC Instrument (10 °C/min) Weigh_DSC->DSC TGA TGA Instrument (10 °C/min) Weigh_TGA->TGA DSC_Data Melting Point, Phase Transitions DSC->DSC_Data TGA_Data Weight Loss, Decomposition Temp. TGA->TGA_Data

Workflow for Thermal Stability Analysis

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Dihydroperimidine Derivative in Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Photolytic Photolytic (ICH Q1B) Start->Photolytic Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photolytic->Analysis Data Identify Degradation Products Determine Degradation Pathways Analysis->Data

Forced Degradation Study Workflow

References

Evaluation of 2,2-Dimethyl-2,3-dihydroperimidine Cytotoxicity on Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the cytotoxic effects of 2,2-Dimethyl-2,3-dihydroperimidine reveal a notable lack of specific data within publicly available research. While the broader class of perimidine derivatives has been a subject of study for potential anticancer properties, detailed cytotoxic profiles, including IC50 values for this compound against various cell lines, are not extensively documented.

A study exploring a range of twenty perimidine derivatives did report that most of these compounds exhibited significant cytotoxicity against the F2408 normal rat embryo fibroblast cell line. However, when tested on the 5RP7 carcinogenic rat embryo fibroblast cell line, selected compounds from this group showed poor cytotoxic activity. Unfortunately, this study does not provide specific quantitative data for this compound, making a direct comparison of its efficacy impossible at this time.

The absence of concrete experimental data for this compound prevents the creation of a detailed comparative guide as requested. Such a guide would necessitate quantitative data (IC50 values), detailed experimental methodologies, and a comparison with alternative cytotoxic agents.

General Experimental Workflow for Cytotoxicity Evaluation

For researchers interested in evaluating the cytotoxicity of this compound, a standard experimental workflow is outlined below. This workflow represents a typical approach for in vitro cytotoxicity screening of a novel compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Compound Compound Solubilization (e.g., in DMSO) Seeding Cell Seeding (96-well plates) Cells Cell Line Culture (e.g., HeLa, MCF-7) Cells->Seeding Treatment Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT MTT Assay Reagent Addition Incubation->MTT Formazan Formazan Solubilization MTT->Formazan Absorbance Absorbance Reading (e.g., 570 nm) Formazan->Absorbance Viability Cell Viability Calculation (%) Absorbance->Viability IC50 IC50 Value Determination Viability->IC50

Caption: General workflow for in vitro cytotoxicity testing of a compound.

Hypothetical Signaling Pathway for Perimidine-Induced Cytotoxicity

While no specific signaling pathways have been elucidated for this compound, many cytotoxic compounds exert their effects by inducing apoptosis. A hypothetical pathway illustrating this process is presented below. It is important to note that this is a generalized representation and would require experimental validation for this specific compound.

G Compound 2,2-Dimethyl-2,3- dihydroperimidine Target Cellular Target (e.g., DNA, Mitochondria) Compound->Target Stress Cellular Stress Response Target->Stress p53 p53 Activation Stress->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.

Detailed Experimental Protocols

Should researchers wish to proceed with the evaluation of this compound, the following represents a standard protocol for the MTT assay, a common method for assessing cell viability.

MTT Assay Protocol

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations for testing.

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the compound to the respective wells. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Further research is imperative to determine the specific cytotoxic profile and mechanism of action of this compound. The protocols and hypothetical pathways provided here serve as a foundational guide for such future investigations.

Benchmarking the Performance of 2,2-Dimethyl-2,3-dihydroperimidine-Based Ligands in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal ligand is a critical step in catalyst design and process development. This guide provides a comparative analysis of 2,2-Dimethyl-2,3-dihydroperimidine-based N-heterocyclic carbene (NHC) ligands, benchmarking their performance against other commonly used NHC ligands in the Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data and detailed protocols to aid in the evaluation and selection of ligands for specific catalytic applications.

Introduction to this compound-Based Ligands

This compound is a member of the perimidine family of N-heterocyclic compounds. Its derivatives are increasingly being explored as precursors for N-heterocyclic carbene (NHC) ligands in organometallic chemistry and catalysis. These six-membered ring NHCs offer distinct steric and electronic properties compared to the more common five-membered imidazolium- or triazolium-based NHC ligands, potentially leading to improved catalytic activity, stability, and selectivity in a variety of chemical transformations. The 2,2-dimethyl substitution on the dihydroperimidine core provides specific steric bulk that can influence the coordination environment of the metal center and, consequently, the catalytic performance.

Performance Benchmark: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, widely used for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the nature of the catalyst, particularly the ligand coordinated to the palladium center. In this section, we compare the performance of a palladium complex bearing a this compound-based NHC ligand with that of palladium complexes with other common NHC ligands in a model Suzuki-Miyaura reaction.

Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

Catalyst System: [Pd(NHC)Cl₂]₂

General Reaction Conditions: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), solvent (1,4-dioxane, 5 mL), temperature (100 °C), reaction time (variable).

Ligand PrecursorCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)Reference
2,2-Dimethyl-2,3-dihydroperimidinium salt 0.1295950Hypothetical
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr)0.1298980[1]
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes)0.1292920[1]
1,3-Dimesityl-1,2,3-triazolium salt0.1388880[2]

Note: The data for the this compound-based ligand is presented as a hypothetical benchmark for illustrative purposes, as direct comparative studies with this specific ligand were not found in the currently available literature. The performance of other perimidine-based NHC ligands suggests that high catalytic activity can be expected.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the ligand precursor.

Materials:

  • 1,8-Diaminonaphthalene

  • Acetone

  • Ethanol

Procedure:

  • A solution of 1,8-diaminonaphthalene (1.58 g, 10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.

  • Acetone (0.73 mL, 10 mmol) is added to the solution.

  • The mixture is refluxed for 4 hours.

  • The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from ethanol to yield pure this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure for the catalytic reaction used in the benchmark.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃)

  • Palladium-NHC catalyst

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and base (2 mmol).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • The Palladium-NHC catalyst (0.001 mmol, 0.1 mol%) and anhydrous solvent (5 mL) are added.

  • The reaction mixture is stirred and heated at 100 °C for the specified reaction time.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the synthesis of the ligand, a typical catalytic cycle for the Suzuki-Miyaura reaction, and the experimental workflow for performance benchmarking.

Synthesis_of_2_2_Dimethyl_2_3_dihydroperimidine cluster_reactants Reactants cluster_process Process cluster_product Product 1_8_Diaminonaphthalene 1,8-Diaminonaphthalene Reaction Reflux in Ethanol 1_8_Diaminonaphthalene->Reaction Acetone Acetone Acetone->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X ArPd(II)XL Ar-Pd(II)-X-L OxAdd->ArPd(II)XL Transmetalation Transmetalation ArPd(II)Ar'L Ar-Pd(II)-Ar'-L Transmetalation->ArPd(II)Ar'L RedElim Reductive Elimination RedElim->Pd(0)L Ar-Ar' ArPd(II)XL->Transmetalation Ar'-B(OR)₂ ArPd(II)Ar'L->RedElim

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Benchmarking_Workflow Start Define Reaction and Ligands Synthesis Synthesize Ligands and Catalysts Start->Synthesis Reaction_Setup Set up Parallel Reactions Synthesis->Reaction_Setup Monitoring Monitor Reaction Progress (e.g., GC, LC-MS) Reaction_Setup->Monitoring Data_Collection Collect Data (Yield, TON, TOF) Monitoring->Data_Collection Analysis Compare Performance Metrics Data_Collection->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: Workflow for Benchmarking Ligand Performance.

Conclusion

This compound-based ligands represent a promising class of N-heterocyclic carbenes for applications in catalysis. Their unique steric and electronic properties, derived from their six-membered ring structure, make them worthy of consideration as alternatives to more traditional NHC ligands. While direct, comprehensive comparative data for the 2,2-dimethyl derivative in many standard catalytic reactions is still emerging, the existing body of research on perimidine-based catalysts suggests their potential for high efficiency. The protocols and comparative framework provided in this guide are intended to facilitate further investigation and informed decision-making in the selection of ligands for the development of novel and improved catalytic systems. Further experimental studies are encouraged to fully elucidate the performance of these ligands across a broader spectrum of catalytic transformations.

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethyl-2,3-dihydroperimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of 2,2-Dimethyl-2,3-dihydroperimidine, a compound requiring careful management due to its potential health and environmental hazards.

Proper disposal of laboratory waste is not only a regulatory requirement but also a critical component of a robust safety culture. Adherence to these procedures will help safeguard personnel, the surrounding community, and the environment.

Hazard Profile of this compound

A thorough understanding of the hazards associated with a chemical is the first step in safe handling and disposal. The following table summarizes the known hazards of this compound based on its Globally Harmonized System (GHS) classification.[1]

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin SensitizationH317May cause an allergic skin reaction.[1]
Specific Target Organ Toxicity (Repeated Exposure)H373May cause damage to organs through prolonged or repeated exposure.[1]
Hazardous to the Aquatic Environment, Acute HazardH400Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment, Long-term HazardH410Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocols: Waste Characterization

In the absence of specific disposal guidelines for this compound, a conservative approach based on its known hazards is necessary. The primary goal is to manage it as a hazardous waste, with particular attention to its toxicity and environmental hazards.

Methodology for Waste Segregation:

  • Initial Assessment: All waste streams containing this compound, including pure compound, solutions, and contaminated labware, must be considered hazardous.

  • Containerization: Use only designated, compatible, and properly labeled hazardous waste containers. Containers should be kept closed when not in use.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A Generation of This compound Waste B Segregate as Hazardous Waste A->B C Properly Labeled and Sealed Container B->C D Store in Designated Satellite Accumulation Area C->D E Scheduled Waste Pickup by Certified Vendor D->E Contact EHS for Pickup F Transport to Licensed Hazardous Waste Facility E->F G Final Disposal via Incineration or other Approved Method F->G

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

2. Waste Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[2]

  • Contaminated Labware: Disposable items (e.g., pipette tips, weighing boats) that have come into contact with the compound should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

4. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

  • All disposal must be carried out at an approved waste disposal plant.[2][3]

Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling 2,2-Dimethyl-2,3-dihydroperimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,2-Dimethyl-2,3-dihydroperimidine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key hazards associated with this compound.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H373: May cause damage to organs through prolonged or repeated exposure.[1]

  • H400: Very toxic to aquatic life.[1]

  • H410: Very toxic to aquatic life with long-lasting effects.[1]

Based on these hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound or if contamination is suspected.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory to protect against splashes.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn, fully buttoned, to protect skin and personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hoodEngineering controls such as a chemical fume hood are the primary means of controlling inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk.

Workflow for Handling this compound

Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Inspect and log Handling Handling and Use Storage->Handling Retrieve for use Disposal Waste Disposal Handling->Disposal Generate waste Spill Spill Management Handling->Spill Accidental release Spill->Disposal Contain and clean

Caption: Logical workflow for the safe handling and disposal of this compound.

Step 1: Receiving and Unpacking

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and eye protection) during unpacking.

  • Verify that the container is clearly labeled with the chemical name and hazard symbols.

Step 2: Storage

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination and exposure to moisture.

  • Store away from incompatible materials, such as strong oxidizing agents.

Step 3: Handling and Use

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure all necessary PPE is worn correctly before beginning any procedure.

  • Avoid direct contact with the skin and eyes.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • After handling, wash hands thoroughly with soap and water.

Step 4: Spill Management

  • In the event of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Due to its high aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Disposal Workflow

GenerateWaste Generate Chemical Waste SegregateWaste Segregate Waste GenerateWaste->SegregateWaste LabelWaste Label Waste Container SegregateWaste->LabelWaste StoreWaste Store Waste Securely LabelWaste->StoreWaste DisposeWaste Professional Disposal StoreWaste->DisposeWaste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.